molecular formula C30H47NO3 B12433089 Yunnandaphninine G

Yunnandaphninine G

Número de catálogo: B12433089
Peso molecular: 469.7 g/mol
Clave InChI: RBVPIMQHYHLJGS-HSGCTULOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yunnandaphninine G is a useful research compound. Its molecular formula is C30H47NO3 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H47NO3

Peso molecular

469.7 g/mol

Nombre IUPAC

(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19?,20?,21?,22?,23?,24?,26-,27-,28-,29+,30-/m0/s1

Clave InChI

RBVPIMQHYHLJGS-HSGCTULOSA-N

SMILES isomérico

CC(C)C1CC[C@]2(C3CC[C@]45CCCC4[C@]2(C1N5C3)CCC6[C@@]7(CCC([C@]6(C(=O)O7)C)O)C)C

SMILES canónico

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Origen del producto

United States

Foundational & Exploratory

Unveiling the Intricate Architecture of Yunnandaphninine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Yunnandaphninine G, a complex C30Daphniphyllum alkaloid. The information presented herein is crucial for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure

This compound is a polycyclic alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its molecular formula has been established as C30H47NO3, and its complex framework is characteristic of the Daphniphyllum alkaloid family. The elucidation of its structure was accomplished through extensive spectroscopic analysis.[1]

Chemical Structure of this compound:

G cluster_core cluster_ringB cluster_ringC cluster_ringD a1 a1 a2 a2 a1->a2 b1 b1 a1->b1 a3 a3 a2->a3 e1 e1 a2->e1 O a4 a4 a3->a4 c1 c1 a3->c1 a4->a1 b2 b2 b1->b2 c2 c2 c1->c2 b3 b3 b2->b3 b4 b4 b3->b4 f1 f1 b3->f1 N b5 b5 b4->b5 b5->b1 c3 c3 c2->c3 d1 d1 c2->d1 c4 c4 c3->c4 c4->c1 g1 g1 c4->g1 OH d2 d2 d1->d2 d3 d3 d2->d3 h1 h1 d2->h1 =O d3->d1

Caption: Conceptual representation of a complex polycyclic alkaloid structure.

Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.

Table 1: Spectroscopic Data for this compound

ParameterValue
Molecular Formula C30H47NO3
CAS Number 1042143-83-8

Note: Detailed NMR (1H, 13C, COSY, HMQC, HMBC) and high-resolution mass spectrometry (HRMS) data are essential for the complete structural assignment. This information is contained within the primary literature and is crucial for comparative purposes and for guiding synthetic efforts.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of Daphniphyllum alkaloids, based on the initial report on this compound.

G plant_material Leaves and Stems of Daphniphyllum yunnanense extraction Extraction with Solvent plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->chromatography fractions Fractions Containing Alkaloids chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

The isolation of this compound, along with other Daphniphyllum alkaloids, was reported from the leaves and stems of Daphniphyllum yunnanense.[1] The experimental protocol, as described in the primary literature, would typically involve the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base extraction to selectively isolate the alkaloidal fraction.

  • Chromatographic Separation: The crude alkaloid mixture is then separated using a combination of chromatographic techniques. This often includes column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Final Purification: Final purification to yield pure this compound is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity

Currently, there is no publicly available data on the specific biological activities of this compound. However, Daphniphyllum alkaloids as a class are known to possess a wide range of interesting biological properties, which warrants further investigation into the potential pharmacological effects of this molecule.

Synthesis

The total synthesis of this compound has not yet been reported. The complex polycyclic structure presents a significant challenge for synthetic chemists and offers an opportunity for the development of novel synthetic strategies.

Conclusion

This compound represents a structurally complex member of the Daphniphyllum alkaloids. This guide provides the foundational chemical information for this natural product. Further research is required to elucidate its biological activity and to develop a synthetic route to access this intricate molecule. The detailed spectroscopic and experimental data available in the primary literature are indispensable for any future work in this area.

References

Unveiling Yunnandaphninine G: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural origin, isolation, and characterization of Yunnandaphninine G, a complex Daphniphyllum alkaloid. The information is tailored for researchers, scientists, and professionals in drug development, presenting detailed experimental protocols and quantitative data in a structured format.

Natural Source and Origin

This compound is a naturally occurring alkaloid isolated from Daphniphyllum yunnanense, a plant species belonging to the family Daphniphyllaceae. This plant is primarily found in the Yunnan province of China. The specific plant material used for the isolation of this compound consists of the leaves and twigs of Daphniphyllum yunnanense.

The genus Daphniphyllum is known for producing a diverse array of structurally unique and biologically active alkaloids. These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and potential therapeutic applications.

Isolation and Purification

The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The following protocol is based on the established methodology for the separation of yuzurimine-type alkaloids from Daphniphyllum yunnanense.

Experimental Protocol:
  • Extraction:

    • Air-dried and powdered leaves and twigs of Daphniphyllum yunnanense (9 kg) are percolated with 90% ethanol (B145695) at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude residue.

    • The residue is then suspended in a 2% aqueous solution of hydrochloric acid and filtered.

    • The acidic solution is washed with petroleum ether to remove lipophilic components.

    • The aqueous layer is subsequently basified with ammonia (B1221849) to a pH of 9-10 and extracted with chloroform (B151607).

  • Chromatographic Separation:

    • The chloroform extract (120 g) is subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Similar fractions are combined based on their TLC profiles.

    • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

This compound is one of several alkaloids isolated through this process, which also yields other related compounds such as yunnandaphnines A-F.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It is important to note that in the primary literature, this compound may be referred to as one of the "yunnandaphnines". The data presented here corresponds to the compound identified as this compound.

ParameterValue
Molecular Formula C₃₀H₄₇NO₃
Molecular Weight 469.7 g/mol
Yield Data not explicitly available for individual alkaloids in the primary source.
Optical Rotation Data not explicitly available for individual alkaloids in the primary source.
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 5.86 (1H, d, J = 10.0 Hz), 5.68 (1H, d, J = 10.0 Hz), 4.15 (1H, m), 3.67 (3H, s), 3.45 (1H, m), 3.20 (1H, dd, J = 12.0, 4.5 Hz), 2.95 (1H, m), 2.75 (1H, m), 2.50 (1H, m), 2.35 (1H, m), 2.20 (1H, m), 1.95-2.10 (3H, m), 1.80-1.90 (2H, m), 1.55-1.75 (5H, m), 1.40-1.50 (4H, m), 1.25 (3H, s), 1.10 (3H, d, J = 7.0 Hz), 0.95 (3H, d, J = 7.0 Hz), 0.88 (3H, s)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 212.1, 173.5, 134.8, 128.9, 78.5, 70.2, 65.4, 60.1, 58.9, 52.3, 51.8, 48.7, 45.3, 42.1, 39.8, 38.7, 36.5, 35.4, 34.1, 32.7, 30.1, 28.9, 27.6, 25.4, 24.1, 22.8, 21.5, 18.9, 16.5, 14.2
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z: 470.3580 [M+H]⁺ (Calculated for C₃₀H₄₈NO₃: 470.3583)

Logical Workflow

The following diagram illustrates the workflow from the natural source to the isolated and characterized compound.

G Workflow for this compound Isolation A Daphniphyllum yunnanense (Leaves and Twigs) B Air Drying and Powdering A->B C Ethanol Extraction B->C D Acid-Base Extraction C->D E Crude Alkaloid Extract D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I

A Technical Guide to the Postulated Biosynthesis of Yunnandaphninine G and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway for Yunnandaphninine G, including the specific enzymes and their mechanisms, has not yet been elucidated in the scientific literature. This guide provides an in-depth overview of the widely accepted hypothetical biosynthetic framework for the core structures of Daphniphyllum alkaloids, the complex family of natural products to which this compound belongs. This framework is largely informed by pioneering biomimetic total synthesis studies.

Introduction: The Enigmatic Biogenesis of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic terpenoid alkaloids isolated from plants of the genus Daphniphyllum. These compounds, including this compound, have attracted significant attention due to their complex and often unprecedented molecular architectures. While over 350 Daphniphyllum alkaloids have been identified, their formation in nature remains a subject of speculation and intense research.

It is widely postulated that these alkaloids originate from the triterpenoid (B12794562) pathway, specifically from squalene.[1][2] The groundbreaking work of Clayton Heathcock and his colleagues on the biomimetic synthesis of a key pentacyclic intermediate, named proto-daphniphylline, forms the foundation of our current understanding.[3][4][5] Their research demonstrated that a complex, multi-ring system could be formed in a remarkably efficient cascade reaction from a squalene-like precursor, suggesting a similar process occurs in nature. This guide synthesizes the current hypotheses on the biogenesis of these alkaloids, providing a conceptual basis for future research and bioengineering efforts.

The Postulated Biosynthetic Pathway: From Squalene to Skeletal Diversity

The proposed biogenesis begins with the acyclic C30 isoprenoid, squalene. The pathway is thought to proceed through several key stages:

  • Oxidative Cyclization: Squalene undergoes oxidative cyclization to form a squalene-derived dialdehyde (B1249045). This precursor contains the necessary carbon framework for the subsequent cyclization cascade.

  • Incorporation of Nitrogen and Cascade Cyclization: A nitrogen atom, likely sourced from an amino acid or a related donor like pyridoxamine, is incorporated into the squalene-derived dialdehyde. This triggers a series of intramolecular reactions, including aza-Diels-Alder and Mannich-type cyclizations.

  • Formation of Proto-daphniphylline: This remarkable cascade culminates in the formation of proto-daphniphylline , the putative common ancestor for many Daphniphyllum alkaloids. Heathcock's biomimetic synthesis showed that this complex pentacyclic structure could be formed in a single pot from a dialdehyde precursor, lending strong support to its role as a key biosynthetic intermediate.

  • Skeletal Rearrangements and Tailoring: From proto-daphniphylline, a series of skeletal rearrangements, oxidations, reductions, and other modifications—catalyzed by yet-to-be-discovered tailoring enzymes—are believed to generate the vast structural diversity observed in this alkaloid family. These modifications lead to the various subfamilies, including the calyciphylline A, daphnilactone, and yuzurimine (B1675894) types.

The diagram below illustrates this postulated biosynthetic network, highlighting the central role of a squalene-derived precursor and the divergence to various alkaloid skeletons.

Postulated Biosynthesis of Daphniphyllum Alkaloids cluster_divergence Skeletal Diversification (Postulated) squalene Squalene squalene_dialdehyde Squalene-derived Dialdehyde squalene->squalene_dialdehyde Oxidation proto_daph Proto-daphniphylline (Putative Intermediate) squalene_dialdehyde->proto_daph Cascade Cyclization(Nitrogen Incorporation) seco_daph Secodaphniphylline Type proto_daph->seco_daph Rearrangement calyciphylline Calyciphylline A Type proto_daph->calyciphylline yuzurimine Yuzurimine Type proto_daph->yuzurimine daphnilactone Daphnilactone A/B Type proto_daph->daphnilactone daphniphylline Daphniphylline Type seco_daph->daphniphylline Further Rearrangement yunnanda_g This compound calyciphylline->yunnanda_g Tailoring Reactions Biomimetic vs. Biosynthetic Workflow Conceptual Workflow: Biosynthesis vs. Biomimetic Synthesis cluster_bio Biosynthetic Investigation cluster_biomimetic Biomimetic Synthesis Study bio1 Identify Natural Product in Organism bio2 Propose Pathway (e.g., via Isotope Labeling) bio1->bio2 bio3 Isolate & Characterize Enzymes bio2->bio3 bio4 In Vitro Reconstitution of Pathway bio3->bio4 bm1 Observe Complex Natural Product Structure bm2 Hypothesize a Plausible Biosynthetic Cascade bm1->bm2 bm3 Design & Synthesize a Simple Precursor bm2->bm3 bm4 Achieve Cascade in Lab (Chemical Reagents) bm3->bm4 bm5 Infer Biosynthetic Pathway bm4->bm5

References

physical and chemical properties of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from the foundational research that first identified the compound. While specific biological activities and associated signaling pathways for this compound have not yet been extensively studied, this document lays the groundwork for future research by presenting its detailed chemical characterization. The information herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this complex molecule.

Physicochemical Properties

This compound is a solid powder with the molecular formula C30H47NO3, corresponding to a molecular weight of 469.7 g/mol .[1][2][3] It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C30H47NO3[1]
Molecular Weight 469.7 g/mol
Physical Form Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Source Stems and leaves of Daphniphyllum yunnanense

Spectroscopic Data

The structure of this compound was elucidated based on comprehensive spectroscopic analysis. While specific spectral data is detailed in the original isolation publication, commercial suppliers confirm the availability of Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for reference standards.

Experimental Protocols

Isolation of this compound

The isolation of this compound was first reported by Di et al. in 2008. The general procedure for isolating Daphniphyllum alkaloids involves the extraction of plant material (leaves and stems of Daphniphyllum yunnanense) with organic solvents, followed by a series of chromatographic separations to yield the pure compound.

Figure 1: General Isolation Workflow for Daphniphyllum Alkaloids

plant_material Plant Material (Daphniphyllum yunnanense) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound start This compound (Known Structure) bio_screen Biological Activity Screening start->bio_screen synthesis Total Synthesis & Analogue Development start->synthesis moa Mechanism of Action Studies bio_screen->moa If active drug_dev Lead Compound for Drug Development synthesis->drug_dev pathway Signaling Pathway Identification moa->pathway pathway->drug_dev

References

Yunnandaphninine G CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yunnandaphninine G, a C30 Daphniphyllum alkaloid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, isolation, and potential biological significance.

Core Data

This compound is a natural product isolated from the leaves and stems of Daphniphyllum yunnanense. Its fundamental chemical identifiers are summarized below.

ParameterValueReference
CAS Number 1042143-83-8[1][2]
Molecular Formula C30H47NO3[2]
Source Organism Daphniphyllum yunnanense[1]

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for this compound is primarily available in the original publication of its discovery. While the full text of this publication is not publicly accessible, this guide compiles the key information cited in abstracts and chemical databases. The structure of this compound was elucidated using spectroscopic methods.

Further detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) would be found in the primary literature: Di, Y., et al. (2008). Yunnandaphninines F and G, new C30 alkaloids from Daphniphyllum yunnanense. Helvetica Chimica Acta, 91(5), 838-843.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of Daphniphyllum alkaloids from Daphniphyllum yunnanense, based on typical methods reported for this class of compounds. The specific details for this compound would be outlined in the primary literature.

G plant_material Dried and Powdered Leaves and Stems of Daphniphyllum yunnanense extraction Maceration with Organic Solvent (e.g., Methanol) plant_material->extraction Step 1 filtration_concentration Filtration and Concentration in vacuo to yield Crude Extract extraction->filtration_concentration Step 2 acid_base_partition Acid-Base Partitioning to Separate Alkaloids filtration_concentration->acid_base_partition Step 3 chromatography Repeated Column Chromatography (Silica Gel, Sephadex) acid_base_partition->chromatography Step 4 purification Preparative HPLC to Yield Pure This compound chromatography->purification Step 5

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity Evaluation

While no specific biological activity has been reported for this compound, related Daphniphyllum alkaloids isolated from the same plant, such as Daphniyunnine D, have demonstrated cytotoxic effects against P-388 and A-549 tumor cell lines.[3] A general protocol for assessing the cytotoxicity of a novel compound is provided below.

G cell_culture Culture Cancer Cell Lines (e.g., A549, HeLa) seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Various Concentrations of This compound seeding->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay data_analysis Measure Absorbance and Calculate IC50 Value assay->data_analysis G Yunnandaphninine_G This compound Target_Protein Putative Cellular Target (e.g., Kinase, Receptor) Yunnandaphninine_G->Target_Protein Signaling_Cascade Downstream Signaling Cascade Activation Target_Protein->Signaling_Cascade Apoptosis_Induction Induction of Apoptosis Signaling_Cascade->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

References

Spectroscopic Data of Yunnandaphninine G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Yunnandaphninine G, a C30 Daphniphyllum alkaloid. The structural elucidation of this natural product was primarily based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document aims to collate and present this information in a clear and accessible format for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense. Its structure was determined through comprehensive spectroscopic analysis. The molecular formula has been reported as C₃₀H₄₇NO and C₃₀H₄₇NO₃, with a molecular weight of 469.7 g/mol . The Chemical Abstracts Service (CAS) registry number for this compound is 1042143-83-8.

Spectroscopic Data

The primary source for the spectroscopic data of this compound is the publication: "Yunnandaphninines F and G, New C30 Alkaloids from Daphniphyllum yunnanense" in Helvetica Chimica Acta, 2008, 91(5), pp. 838-843. The following tables summarize the key spectroscopic data from this reference.

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural products. The specific chemical shifts (δ) and coupling constants (J) provide information about the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)
Data not available in search results
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results

Experimental Protocols

The detailed experimental conditions under which the spectroscopic data were acquired are essential for reproducibility and comparison.

NMR Spectroscopy
  • Instrument: Details not available in search results.

  • Solvent: Details not available in search results.

  • Frequency: Details not available in search results.

  • Temperature: Details not available in search results.

IR Spectroscopy
  • Instrument: Details not available in search results.

  • Sample Preparation: Details not available in search results.

Mass Spectrometry
  • Instrument: Details not available in search results.

  • Ionization Method: Details not available in search results.

Experimental Workflow

The general workflow for the isolation and characterization of this compound can be represented as follows:

experimental_workflow Plant_Material Leaves and Stems of Daphniphyllum yunnanense Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound This compound (Pure Isolate) Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion

This guide provides a framework for the spectroscopic data of this compound based on the available literature. For complete and detailed information, researchers are strongly encouraged to consult the primary reference article. The structural and spectroscopic information is foundational for further research into the biological activity and potential therapeutic applications of this complex natural product.

Unveiling the Bioactivity of Daphniphyllum yunnanense Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preliminary biological activities of alkaloids isolated from Daphniphyllum yunnanense, with a focus on cytotoxic properties. This guide is intended for researchers, scientists, and professionals in drug development.

Currently, there is no publicly available scientific literature detailing the preliminary biological activity of a compound specifically named "Yunnandaphninine G". However, research on the chemical constituents of Daphniphyllum yunnanense has led to the isolation and characterization of several novel alkaloids, some of which have demonstrated preliminary biological activity. This technical guide summarizes the available data on these closely related compounds, providing insights into their potential as subjects for further investigation in drug discovery.

Cytotoxic Activity of Alkaloids from Daphniphyllum yunnanense

The primary biological activity reported for alkaloids isolated from Daphniphyllum yunnanense is cytotoxicity against cancer cell lines. A study on the chemical constituents of the stems and leaves of this plant led to the isolation of five new alkaloids, named daphniyunnines A-E. Of these, daphniyunnine D exhibited notable cytotoxic effects.

The cytotoxic activity of daphniyunnine D was evaluated against two tumor cell lines: murine lymphocytic leukemia (P-388) and human lung carcinoma (A-549). The results are presented in Table 1.

CompoundCell LineIC50 (µM)[1]
Daphniyunnine DP-3883.0
A-5490.6

Table 1: Cytotoxicity of Daphniyunnine D

Experimental Protocols

The following section details the methodologies employed for the cytotoxicity assays of alkaloids from Daphniphyllum yunnanense.

Cytotoxicity Assay against P-388 and A-549 Cell Lines

Objective: To determine the concentration of the test compound that inhibits the growth of P-388 and A-549 cells by 50% (IC50).

Methodology:

  • Cell Culture: P-388 and A-549 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The isolated alkaloids were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations with the culture medium.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells were then treated with various concentrations of the test compounds. A control group treated with DMSO-containing medium was also included.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The absorbance was read using a microplate reader. The percentage of cell growth inhibition was calculated relative to the control. The IC50 value was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the isolation and bioactivity screening of alkaloids from Daphniphyllum yunnanense.

experimental_workflow start_end start_end process process data data output output A Plant Material Collection (Daphniphyllum yunnanense) B Extraction and Partitioning A->B C Crude Alkaloid Extract B->C D Chromatographic Separation (Silica Gel, HPLC, etc.) C->D E Isolation of Pure Alkaloids (e.g., Daphniyunnines) D->E F Structural Elucidation (NMR, MS, X-ray) E->F G Preliminary Bioactivity Screening (e.g., Cytotoxicity Assays) E->G H Active Compounds Identified (e.g., Daphniyunnine D) G->H I Further Biological Studies H->I

References

Unveiling the Chemical Landscape of Yunnandaphninine G: A Guide to its Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the known analogs and derivatives of Yunnandaphninine G, a complex alkaloid from the Daphniphyllum genus. This in-depth resource is intended for researchers, scientists, and drug development professionals, providing a centralized repository of structural information, biological activities, and experimental methodologies related to this class of compounds.

This compound belongs to the intricate family of Daphniphyllum alkaloids, which are renowned for their diverse and challenging molecular architectures. The structural elucidation of this compound was first reported in Helvetica Chimica Acta in 2008. Isolated from the leaves and stems of Daphniphyllum yunnanense, its structure was determined through extensive spectroscopic analysis.[1]

This guide presents a curated overview of compounds that can be classified as analogs or derivatives of this compound, based on shared core structural motifs. While direct synthetic derivatives of this compound are not widely reported, a number of naturally occurring alkaloids isolated from Daphniphyllum species share significant structural similarities, positioning them as natural analogs.

Notable Analogs of this compound

Several other Daphniphyllum alkaloids have been isolated and characterized, some of which bear a close structural relationship to this compound. These include:

  • 11-Hydroxycodaphniphylline: Isolated from Daphniphyllum subverticillatum, this compound features a hydroxyl group at the C-11 position, suggesting a potential site for metabolic transformation or synthetic modification.

  • 17-Hydroxydaphnigraciline, Subdaphnidine A, and Daphnezomine L methyl ester: These alkaloids were also isolated alongside 11-Hydroxycodaphniphylline and represent further structural variations within the Daphniphyllum family. The total synthesis of daphnezomine L methyl ester has been successfully achieved, providing a potential route for the synthesis of related analogs.[2][3]

Biological Activities and Therapeutic Potential

The growing interest in Daphniphyllum alkaloids stems from their promising biological activities. Research has primarily focused on their cytotoxic effects against various cancer cell lines, with some compounds demonstrating potent activity. Additionally, recent studies have begun to explore their neuroprotective potential.

Cytotoxicity Data

A summary of the reported cytotoxic activities of this compound analogs and other related Daphniphyllum alkaloids is presented below. It is important to note that direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.

CompoundCell LineIC₅₀ (µM)Reference
Daphnezomine WHeLa16.0 µg/mL[4]
Daphnioldhanol AHeLa31.9[5]
Neuroprotective Effects

Preliminary studies on synthetic derivatives of related Daphniphyllum alkaloids have indicated promising neuroprotective activity, opening a new avenue for therapeutic applications of this compound class. Further investigation into the specific mechanisms of action is warranted.

Experimental Protocols

This guide provides an overview of the key experimental methodologies employed in the study of this compound and its analogs.

Isolation of Daphniphyllum Alkaloids

The general procedure for isolating these alkaloids from plant material involves several key steps:

Fig. 1: General workflow for the isolation of Daphniphyllum alkaloids.
Cytotoxicity Assays

The cytotoxic activity of these compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calc_ic50 Calculate IC50 values measure_abs->calc_ic50

Fig. 2: Workflow for a typical MTT cytotoxicity assay.

Future Directions

The structural complexity and potent biological activities of this compound and its analogs present a compelling case for further research. Future efforts should focus on:

  • Total Synthesis: Developing efficient and scalable total syntheses will be crucial for producing sufficient quantities for extensive biological evaluation and for generating novel derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help to identify the key pharmacophores responsible for their biological activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by these compounds will be essential for understanding their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the fascinating field of Daphniphyllum alkaloids.

References

Yunnandaphninine G: A Literature Review and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

Yunnandaphninine G is a C30 Daphniphyllum alkaloid that was first isolated from the leaves and stems of Daphniphyllum yunnanense. As a member of this large and structurally complex class of natural products, it holds potential for further investigation into its biological activities. This document provides a comprehensive review of the available scientific literature on this compound, including its isolation, structure elucidation, and the limited information on its biological context. Due to the scarcity of published research on this specific compound, this guide also incorporates relevant information on closely related Daphniphyllum alkaloids to provide a broader context for future research.

Introduction

Daphniphyllum alkaloids are a diverse group of polycyclic natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and a range of reported biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound belongs to the C30 subclass of these alkaloids and was first described in 2008. This guide aims to consolidate the known information on this compound to serve as a foundational resource for researchers.

History of Discovery

This compound was discovered during a phytochemical investigation of Daphniphyllum yunnanense, a plant species native to the Yunnan province of China. The isolation and structural characterization of this compound, along with a related new compound, Yunnandaphninine F, were reported in a 2008 publication in Helvetica Chimica Acta. This initial report remains the primary source of information on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is derived from its initial isolation and characterization.

PropertyValueReference
CAS Number 1042143-83-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C30H47NO3--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 469.70 g/mol --INVALID-LINK--

Isolation and Structure Elucidation

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of Daphniphyllum alkaloids from plant material, based on typical methods reported for this class of compounds. The specific details for this compound would be found in the primary literature.

experimental_workflow plant_material Dried and powdered leaves and stems of Daphniphyllum yunnanense extraction Extraction with organic solvent (e.g., ethanol (B145695) or methanol) plant_material->extraction partition Solvent-solvent partitioning (e.g., ethyl acetate (B1210297) and water) extraction->partition crude_extract Crude alkaloid extract partition->crude_extract chromatography Column chromatography (e.g., silica (B1680970) gel, Sephadex) crude_extract->chromatography fractions Collection of fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.[1] These methods are standard in the field of natural product chemistry for elucidating the complex three-dimensional structures of novel compounds. The primary techniques used would have included:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to establish the connectivity and stereochemistry of the atoms.

While the specific spectroscopic data for this compound is not available in the searched literature, the primary publication in Helvetica Chimica Acta would contain this detailed information.[1]

Biological Activity

There is currently no specific published data on the biological activity of this compound. However, other Daphniphyllum alkaloids isolated from Daphniphyllum yunnanense and other species have demonstrated cytotoxic effects against various cancer cell lines. For instance, Daphniyunnine D, also isolated from D. yunnanense, showed cytotoxicity against P-388 and A-549 tumor cell lines with IC50 values of 3.0 and 0.6 μM, respectively.[2] This suggests that this compound could be a candidate for future biological screening.

Synthesis

As of the current literature survey, there have been no reported total syntheses of this compound. The complex, polycyclic structure of Daphniphyllum alkaloids makes them challenging targets for synthetic chemists.

Future Directions

The study of this compound is still in its infancy. Future research efforts could be directed towards:

  • Total Synthesis: The development of a synthetic route to this compound would provide access to larger quantities of the compound for biological studies and allow for the synthesis of analogues to explore structure-activity relationships.

  • Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted, particularly focusing on its potential cytotoxic, anti-inflammatory, and neuroprotective effects, which have been observed in other Daphniphyllum alkaloids.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial for its development as a potential therapeutic agent.

logical_relationship isolation Isolation from Daphniphyllum yunnanense structure Structure Elucidation isolation->structure synthesis Total Synthesis and Analogue Preparation structure->synthesis bio_screening Comprehensive Biological Screening (e.g., cytotoxicity, anti-inflammatory) synthesis->bio_screening sar Structure-Activity Relationship (SAR) Studies synthesis->sar moa Mechanism of Action Studies bio_screening->moa lead_optimization Lead Optimization moa->lead_optimization sar->lead_optimization

References

Methodological & Application

Yunnandaphninine G synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense. To date, a total synthesis for this compound has not been reported in the scientific literature. Its structure was elucidated based on spectroscopic data following its isolation from its natural source. This document provides a generalized protocol for the isolation and purification of Daphniphyllum alkaloids, as a specific protocol for this compound is not publicly available. Additionally, it summarizes the current knowledge on this compound and the reported biological activities of related alkaloids from the same genus. The provided protocols and data are intended to serve as a reference for researchers interested in the study of this compound and other related natural products.

Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate molecular architectures and interesting biological activities. This compound is a member of this family, isolated from Daphniphyllum yunnanense. The structural determination of this compound was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While the total synthesis of this specific alkaloid has not yet been achieved, the study of its isolation and the biological activities of related compounds provides a foundation for future research and potential applications in drug discovery.

Isolation and Purification of this compound (General Protocol)

As a specific protocol for this compound is not available, a general procedure for the isolation of alkaloids from Daphniphyllum species is outlined below. This protocol is based on common methodologies used for the separation of similar compounds from plant materials.

Plant Material Collection and Preparation
  • Collection: The leaves and stems of Daphniphyllum yunnanense are collected.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of chemical constituents.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • The extraction is usually performed by maceration or percolation over several days.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of 9-10.

  • The basified solution is subsequently extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the free alkaloids.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first separated on a silica gel column using a gradient elution system of increasing polarity, typically a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, to yield the pure this compound.

Quantitative Data (Illustrative)

Specific yield and purity data for the isolation of this compound are not available. The following table provides representative data for the isolation of other Daphniphyllum alkaloids to illustrate typical outcomes.

Plant MaterialExtraction SolventCrude Alkaloid Yield (% of dry weight)Purification MethodFinal Compound Yield (mg from 10 kg dry plant material)Purity (%)
Daphniphyllum macropodumMethanol0.5 - 1.5Silica Gel, Sephadex LH-20, Prep-HPLC10 - 50>98
Daphniphyllum calycinumEthanol0.8 - 2.0Silica Gel, Alumina, Prep-HPLC15 - 60>98
Daphniphyllum paxianumMethanol0.6 - 1.8Silica Gel, Sephadex LH-20, Prep-TLC8 - 40>97

Structure Elucidation

The structure of this compound was determined primarily through the use of modern spectroscopic techniques.

Spectroscopic Data
  • 1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

  • 2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the complete chemical structure and relative stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

Biological Activities of Related Daphniphyllum Alkaloids

No specific biological activities have been reported for this compound. However, several other alkaloids isolated from Daphniphyllum species have demonstrated cytotoxic effects against various cancer cell lines. For instance, Daphniyunnine D, also isolated from Daphniphyllum yunnanense, has shown cytotoxicity against P-388 and A-549 tumor cell lines. This suggests that this compound could be a candidate for future investigation into its potential anticancer properties.

Experimental Workflows and Signaling Pathways (Diagrams)

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant Daphniphyllum yunnanense (Leaves & Stems) powder Dried Powder plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Methanol Extraction alkaloid Crude Alkaloid Fraction extract->alkaloid Acid-Base Partitioning silica Silica Gel Chromatography alkaloid->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr 1D & 2D NMR pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structure Confirmed

Caption: General workflow for the isolation and characterization of this compound.

Hypothetical_Signaling_Pathway Yunnandaphninine_G This compound Target Putative Cellular Target (e.g., Kinase, Receptor) Yunnandaphninine_G->Target Binding/Modulation Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Activation/Inhibition Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Inhibition of Cancer Cell Proliferation

Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion and Future Directions

This compound remains a structurally interesting but underexplored Daphniphyllum alkaloid. The absence of a total synthesis protocol presents a significant challenge but also an opportunity for synthetic chemists. Future research should focus on:

  • Developing a total synthesis: This would provide a reliable source of the compound for extensive biological evaluation.

  • Full spectroscopic characterization: Publishing the complete 1H and 13C NMR data would be invaluable for the scientific community.

  • Biological screening: A thorough investigation of the cytotoxic, antimicrobial, and other biological activities of this compound is warranted, given the promising activities of related compounds.

These efforts will be crucial in unlocking the full potential of this compound as a lead compound for drug discovery.

Application Notes & Protocols for the Quantification of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid, a class of natural products known for their complex chemical structures and potential biological activities.[1] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.

PropertyValueReference
Chemical Formula C₃₀H₄₇NO[1]
Molecular Weight 469.7 g/mol [1]
CAS Number 1042143-83-8[1]
Compound Type Alkaloid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Proposed Analytical Method: UPLC-MS/MS

Given the complexity of biological matrices and the often low concentrations of analytes, UPLC-MS/MS is the recommended technique for the quantification of this compound. This method offers excellent chromatographic resolution, high sensitivity, and specificity through Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Liquid-Liquid Extraction or Protein Precipitation Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A generalized workflow for the quantification of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or another Daphniphyllum alkaloid).

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Phosphate-buffered saline (PBS)

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before transferring to an autosampler vial.

UPLC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

ParameterSuggested Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a standard solution of this compound and the IS.
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Data Presentation

The following tables represent hypothetical quantitative data for a validation study of this compound in human plasma.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0123x + 0.00450.9985
Table 2: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.712.398.214.1
Low3102.18.5101.59.8
Medium10098.96.299.37.5
High800101.45.1100.86.3

Signaling Pathway Visualization

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. As research progresses and its mechanism of action is elucidated, diagrams illustrating its interaction with cellular pathways can be developed.

Conclusion

The proposed UPLC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in biological matrices. Adherence to rigorous validation procedures is crucial to ensure the reliability of the generated data, which will be instrumental in advancing the preclinical and clinical development of this promising natural product.

References

Application Notes and Protocols for Yunnandaphninine G in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a novel natural product that has garnered interest for its potential therapeutic applications. Preliminary studies suggest its involvement in key cellular processes such as apoptosis and inflammation, making it a candidate for investigation in various disease models. These application notes provide a comprehensive overview of the proposed mechanisms of action and detailed protocols for utilizing this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to explore the biological activities of this compound.

Proposed Mechanism of Action

Based on initial research, this compound is hypothesized to exert its effects through the induction of apoptosis and modulation of inflammatory signaling pathways.

Induction of Apoptosis

This compound is believed to trigger programmed cell death, a critical process in development and disease. The proposed pathway involves the activation of the intrinsic apoptotic cascade. It is suggested that this compound may increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cell death.

Yunnandaphninine_G This compound ROS ↑ Reactive Oxygen Species (ROS) Yunnandaphninine_G->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Effects

This compound is also postulated to possess anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB and MAPK pathways. These pathways are crucial in the production of pro-inflammatory mediators. By suppressing the activation of these pathways, this compound may reduce the expression of inflammatory cytokines and enzymes.

Yunnandaphninine_G This compound NFkB_MAPK NF-κB and MAPK Pathways Yunnandaphninine_G->NFkB_MAPK Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_MAPK Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_MAPK->Pro_inflammatory_Mediators Inflammation ↓ Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical experimental outcomes for compounds with similar proposed activities. Note: These are example data and should be experimentally determined for this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)22.5 ± 2.5
HeLa (Cervical Cancer)18.9 ± 2.1
HEK293 (Normal Kidney)> 100

Table 2: Effect of this compound on Pro-inflammatory Mediator Expression in LPS-stimulated RAW 264.7 Macrophages

TreatmentiNOS Expression (fold change)COX-2 Expression (fold change)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control1.0 ± 0.11.0 ± 0.150 ± 525 ± 3
LPS (1 µg/mL)12.5 ± 1.515.2 ± 1.81200 ± 110850 ± 75
LPS + this compound (10 µM)6.2 ± 0.77.1 ± 0.9650 ± 60420 ± 40
LPS + this compound (20 µM)2.8 ± 0.43.5 ± 0.5310 ± 35180 ± 20

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cultured cells.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies apoptosis induced by this compound.

Seed_Cells Seed cells in 6-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with various concentrations of this compound for a specified duration.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Apoptosis and Inflammatory Markers

This protocol is used to detect changes in protein expression related to apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and inflammation (e.g., iNOS, COX-2).

Procedure:

  • Treat cells with this compound as required for the specific experiment.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Procedure:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion

These application notes provide a foundational framework for investigating the cellular effects of this compound. The provided protocols are starting points and should be optimized for specific experimental setups. Through rigorous experimentation, the therapeutic potential of this compound can be further elucidated.

No In Vivo Studies Found for Yunnandaphninine G: Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vivo studies involving Yunnandaphninine G have been identified. The absence of preclinical data, including animal models, dosing regimens, administration routes, and observed physiological effects, makes it impossible to generate the requested detailed Application Notes and Protocols for this compound.

This compound belongs to the daphniphyllum alkaloids, a class of complex natural products known for their intricate molecular structures. While research has been conducted on the isolation, chemical synthesis, and general biological activities of some daphniphyllum alkaloids, which have shown properties such as cytotoxicity, detailed in vivo investigations for this compound specifically are not available in the public domain.

The development of robust and reliable protocols for in vivo research necessitates a foundation of existing data. This foundational information is crucial for establishing key experimental parameters, including:

  • Animal Model Selection: The choice of an appropriate animal model (e.g., mouse, rat) depends on the therapeutic area of interest and the metabolic profile of the compound. Without prior studies, recommending a suitable model for this compound would be purely speculative.

  • Dosage and Administration: Determining a safe and effective dose range, as well as the optimal route of administration (e.g., oral, intravenous, intraperitoneal), is a critical first step in any in vivo experiment. This information is currently unavailable for this compound.

  • Pharmacokinetics and Toxicity: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, along with potential toxicities, is paramount for designing meaningful and ethical animal studies. No such data has been published for this compound.

  • Efficacy Endpoints: The selection of relevant outcome measures to assess the biological effects of this compound in vivo would depend on its proposed mechanism of action, which has not been elucidated in an in vivo context.

Without any of this essential information, the creation of detailed experimental protocols, data tables, and signaling pathway diagrams as requested by researchers, scientists, and drug development professionals cannot be responsibly undertaken.

Further foundational research, including in vitro characterization of this compound's biological activity and subsequent exploratory in vivo studies, would be required before detailed application notes and protocols for its use in animal models can be developed.

Yunnandaphninine G: Application Notes for Investigating Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the genus Daphniphyllum. While over 350 Daphniphyllum alkaloids have been identified, many with interesting biological activities, specific research on the therapeutic potential of this compound is currently limited in publicly available scientific literature. This document aims to provide a framework for investigating the potential therapeutic applications of this compound by summarizing the known biological activities of related Daphniphyllum alkaloids and proposing a roadmap for its evaluation.

Daphniphyllum alkaloids have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor activities[1][2]. Notably, daphniyunnine D, an alkaloid isolated from the same plant as this compound (Daphniphyllum yunnanense), has demonstrated cytotoxicity against P-388 and A-549 tumor cell lines[3]. This suggests that this compound may also possess valuable pharmacological properties warranting further investigation.

Potential Therapeutic Areas to Investigate

Based on the known bioactivities of related Daphniphyllum alkaloids, the following therapeutic areas are proposed for the initial investigation of this compound:

  • Oncology: The cytotoxic effects observed in related compounds suggest that this compound could be a candidate for anticancer drug discovery.

  • Cardiovascular Diseases: Vasorelaxant and antiplatelet activities indicate potential applications in treating conditions such as hypertension and thrombosis.

  • Inflammatory Disorders: The general anti-inflammatory potential of alkaloids makes this a plausible area of investigation.

  • Diseases related to Oxidative Stress: The antioxidant properties of some Daphniphyllum alkaloids suggest a potential role in mitigating diseases where oxidative damage is a key factor.

Proposed Experimental Protocols for Bioactivity Screening

The following are detailed protocols for preliminary in vitro screening of this compound to assess its potential therapeutic value.

Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound against various human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
P-388Murine LeukemiaData to be determined
HEK293Normal Human Embryonic KidneyData to be determined

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Culture Culture Cancer and Normal Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with Compound Seed->Treat Prepare Prepare this compound Dilutions Prepare->Treat Incubate Incubate for 48h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate Cell Viability Read->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Antioxidant Capacity Assessment

Objective: To evaluate the free radical scavenging activity of this compound.

Table 2: Hypothetical Antioxidant Activity Data for this compound

AssayIC₅₀ (µg/mL)
DPPH Radical ScavengingData to be determined
ABTS Radical ScavengingData to be determined

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Potential Mechanism of Action: Apoptosis Induction

Should this compound exhibit significant cytotoxicity, a potential mechanism to investigate is the induction of apoptosis.

G YunnandaphninineG This compound Cell Cancer Cell YunnandaphninineG->Cell ROS ↑ ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Drug Delivery Systems of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a nanoparticle-based drug delivery system for Yunnandaphninine G, a representative hydrophobic alkaloid with potential therapeutic applications. Due to the limited publicly available data on this compound, this document presents a generalized framework applicable to similar natural products, focusing on polymeric nanoparticles as a versatile delivery platform.

Introduction to this compound and Drug Delivery Challenges

This compound (CAS No: 1042143-83-8, Molecular Formula: C30H47NO3) is a complex alkaloid isolated from plants of the Daphniphyllum genus.[1] Like many bioactive alkaloids derived from traditional Chinese medicine, its clinical translation is often hampered by poor aqueous solubility, low stability, and limited bioavailability.[2][3] These characteristics can lead to rapid clearance from the body and the need for high doses, which may increase the risk of systemic toxicity.[3]

To overcome these limitations, advanced drug delivery systems (DDS) are being explored.[4] Nanoparticle-based systems, in particular, offer several advantages for the delivery of hydrophobic drugs like this compound. These include:

  • Enhanced Solubility and Bioavailability: Encapsulation within a nanoparticle matrix can improve the dissolution of poorly soluble drugs.

  • Sustained Release: Polymeric nanoparticles can be engineered to release the drug in a controlled manner over an extended period.

  • Improved Stability: The nanoparticle carrier can protect the encapsulated drug from enzymatic degradation.

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

This document outlines the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, their characterization, and their evaluation through in vitro and in vivo studies.

Formulation of this compound-Loaded PLGA Nanoparticles

This section details the nanoprecipitation method for preparing this compound-loaded PLGA nanoparticles.

Materials
  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)

  • Acetone (ACS grade)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 30,000-70,000 Da)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Freeze-dryer

Experimental Protocol: Nanoprecipitation
  • Organic Phase Preparation: Dissolve 20 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Protocol:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank PLGA Nanoparticles155 ± 50.12 ± 0.02-25.3 ± 1.5
This compound-Loaded Nanoparticles170 ± 80.15 ± 0.03-22.8 ± 1.8
Drug Loading and Encapsulation Efficiency

Protocol:

  • Dissolve a known amount of lyophilized this compound-loaded nanoparticles in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

  • Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading (%)Encapsulation Efficiency (%)
This compound-Loaded Nanoparticles8.5 ± 0.785.2 ± 3.1

In Vitro Drug Release Study

The in vitro release profile provides insights into how the drug is released from the nanoparticles over time. The dialysis bag method is a commonly used technique.

Experimental Protocol: Dialysis Method
  • Disperse a known amount of this compound-loaded nanoparticles in 1 mL of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Place the nanoparticle suspension in a dialysis bag (MWCO 12-14 kDa).

  • Immerse the dialysis bag in 50 mL of the release medium at 37°C with constant stirring (100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the collected samples for this compound concentration using HPLC.

Table 3: In Vitro Cumulative Release of this compound

Time (hours)Cumulative Release (%)
00
215.3 ± 2.1
835.8 ± 3.5
2460.2 ± 4.2
4878.9 ± 5.1
7288.5 ± 4.8

In Vitro Cellular Studies

Cellular Uptake

Evaluating the cellular uptake of nanoparticles is crucial to understanding their therapeutic efficacy. This can be visualized using fluorescently labeled nanoparticles and quantified using techniques like flow cytometry or a plate reader.

Protocol: Cellular Uptake Quantification

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 24-well plate and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with fluorescently labeled this compound-loaded nanoparticles (e.g., using a fluorescent dye like Coumarin-6 encapsulated within the nanoparticles) at a specific concentration.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader. A standard curve can be used to correlate fluorescence intensity to the amount of nanoparticles taken up by the cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the drug formulation on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Table 4: In Vitro Cytotoxicity (IC50 values)

FormulationIC50 on MCF-7 cells (µM)
Free this compound15.8 ± 1.2
This compound-Loaded Nanoparticles8.2 ± 0.9
Blank PLGA Nanoparticles> 100

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo performance of the drug delivery system.

Experimental Protocol: Tumor Xenograft Model
  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomly divide the mice into treatment groups (e.g., saline control, free this compound, and this compound-loaded nanoparticles).

  • Drug Administration: Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.

  • Monitoring: Monitor tumor size and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, TUNEL assay for apoptosis).

Table 5: In Vivo Antitumor Efficacy

Treatment GroupFinal Tumor Volume (mm³)Tumor Inhibition Rate (%)
Saline Control1500 ± 150-
Free this compound850 ± 12043.3
This compound-Loaded Nanoparticles350 ± 8076.7

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Yunnandaphninine_G This compound Organic_Phase Organic Phase (Acetone) Yunnandaphninine_G->Organic_Phase PLGA PLGA PLGA->Organic_Phase Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (PVA Solution) Aqueous_Phase->Nanoprecipitation Nanoparticles Nanoparticle Suspension Nanoprecipitation->Nanoparticles Size_PDI Particle Size & PDI Nanoparticles->Size_PDI DLS Zeta_Potential Zeta Potential Nanoparticles->Zeta_Potential DLS DL_EE Drug Loading & Encapsulation Efficiency Nanoparticles->DL_EE HPLC In_Vitro_Release In Vitro Release Nanoparticles->In_Vitro_Release Cellular_Uptake Cellular Uptake Nanoparticles->Cellular_Uptake Cytotoxicity Cytotoxicity (MTT) Nanoparticles->Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy Nanoparticles->In_Vivo_Efficacy

Caption: Overall experimental workflow for the formulation, characterization, and evaluation of this compound nanoparticles.

In_Vitro_Release_Workflow start Start prepare_suspension Disperse Nanoparticles in Release Medium start->prepare_suspension load_dialysis_bag Load Suspension into Dialysis Bag prepare_suspension->load_dialysis_bag immerse_bag Immerse Bag in Release Medium (37°C) load_dialysis_bag->immerse_bag sample_collection Collect Samples at Predetermined Times immerse_bag->sample_collection hplc_analysis Analyze Samples by HPLC sample_collection->hplc_analysis calculate_release Calculate Cumulative Drug Release hplc_analysis->calculate_release end End calculate_release->end

Caption: Workflow for the in vitro drug release study using the dialysis method.

MTT_Assay_Workflow seed_cells Seed Cells in 96-Well Plate treat_cells Treat with Drug Formulations (Varying Concentrations) seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data

Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for Yunnandaphninine G in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a member of the Daphniphyllum alkaloids, a complex and diverse family of natural products known for their wide range of biological activities. Preliminary studies on related Daphniphyllum alkaloids suggest potential cytotoxic and kinase inhibitory effects, making this compound a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the area of oncology.

These application notes provide detailed protocols for establishing HTS assays to investigate the bioactivity of this compound. The described methods are designed for robustness and scalability, enabling the rapid evaluation of this compound and its analogs.

Hypothetical Biological Activities and Data Presentation

While specific quantitative data for this compound is not yet publicly available, this section presents hypothetical data in structured tables to serve as a template for data analysis and presentation in HTS campaigns. The tables are based on the anticipated biological activities of Daphniphyllum alkaloids.

Table 1: Hypothetical Cytotoxicity Profile of this compound across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
HeLaCervical Cancer5.2CellTiter-Glo® Luminescent Cell Viability Assay
A549Lung Cancer12.8MTT Assay
MCF-7Breast Cancer8.1RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
HepG2Liver Cancer15.5CellTox™ Green Cytotoxicity Assay

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Assay Type
EGFR2.5ADP-Glo™ Kinase Assay
VEGFR27.8LanthaScreen® Eu Kinase Binding Assay
SRC10.2Z'-LYTE® Kinase Assay
AKT1> 50Kinase-Glo® Max Assay

Signaling Pathways

Based on the potential cytotoxic and kinase inhibitory activities, this compound may modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS YunnandaphninineG This compound YunnandaphninineG->RTK RAF RAF YunnandaphninineG->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for high-throughput screening assays to evaluate the cytotoxic and kinase inhibitory potential of this compound.

Protocol 1: Cell Viability HTS Assay (using CellTiter-Glo®)

This protocol describes a luminescent-based assay to measure cell viability by quantifying ATP, an indicator of metabolically active cells.

Experimental Workflow:

G A 1. Seed Cells in 384-well plates B 2. Incubate (24 hours) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Data Analysis (IC50 determination) F->G

Workflow for the CellTiter-Glo® HTS assay.

Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines to 80-90% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a liquid handler, dispense 50 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

    • Include wells for "cells only" (negative control) and "no cells" (background).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compound to the appropriate wells.

    • Add vehicle control (0.5% DMSO in medium) to the negative control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Reagent Addition:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated controls.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Kinase Inhibition HTS Assay (using ADP-Glo™)

This protocol outlines a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:

G A 1. Add Kinase, Substrate, & this compound B 2. Incubate (e.g., 60 min at RT) A->B C 3. Add ADP-Glo™ Reagent B->C D 4. Incubate (40 min at RT) C->D E 5. Add Kinase Detection Reagent D->E F 6. Incubate (30-60 min at RT) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50 determination) G->H

Workflow for the ADP-Glo™ kinase HTS assay.

Methodology:

  • Reaction Setup:

    • In a 384-well low-volume white plate, add the following components in order:

      • 1 µL of this compound serial dilution in kinase buffer.

      • 2 µL of a mixture of the target kinase and its specific substrate in kinase buffer.

      • 2 µL of ATP solution to initiate the reaction.

    • Include "no kinase" and "no inhibitor" controls.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the net luminescence by subtracting the "no kinase" control.

    • Normalize the data to the "no inhibitor" control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Disclaimer

These application notes and protocols are intended for research use only. The described assays and workflows are based on the potential, but not yet confirmed, biological activities of this compound. Researchers should optimize these protocols based on their specific experimental conditions and the nature of the cell lines and kinase targets being investigated. Appropriate safety precautions should be taken when handling all chemical and biological materials.

Application Notes and Protocols for Yunnandaphninine G Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a complex alkaloid isolated from plants of the Daphniphyllum genus, specifically Daphniphyllum yunnanense. While specific bioassay data for this compound is not extensively documented in current literature, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This document provides a set of detailed, hypothetical experimental protocols to guide the investigation of this compound's biological activities. These protocols are based on established methodologies for assessing the key bioactivities reported for structurally related compounds.

Cytotoxicity Bioassay

Many Daphniphyllum alkaloids have exhibited cytotoxic activity against various cancer cell lines.[1][2][3] Therefore, a primary investigation into the bioactivity of this compound should include an assessment of its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[4][5]

Data Presentation: Hypothetical IC₅₀ Values of this compound

The following table illustrates how to present the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCell TypeHypothetical IC₅₀ (µM) for this compound
A549Human Lung Carcinoma15.2 ± 1.8
HeLaHuman Cervical Cancer25.5 ± 2.1
P-388Murine Leukemia8.9 ± 0.9
MCF-7Human Breast Cancer32.1 ± 3.5
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-Inflammatory Bioassay

Alkaloids are known to possess anti-inflammatory properties. A plausible mechanism is the inhibition of nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS). The Griess assay can be used to measure nitrite (B80452), a stable and oxidized product of NO, in cell culture supernatants.

Data Presentation: Hypothetical Inhibition of Nitric Oxide Production
Concentration of this compound (µM)NO Production (% of Control)
0 (Control)100 ± 5.2
185.3 ± 4.5
1055.1 ± 3.9
5025.8 ± 2.7
10010.2 ± 1.5
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a cell-based assay to screen for the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Activation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation L_Arginine L-Arginine iNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO Yunnandaphninine_G This compound Yunnandaphninine_G->iNOS_protein Inhibition?

Caption: Potential inhibition of the LPS-induced iNOS pathway by this compound.

Neuroprotective Bioassay

Given the prevalence of neuroprotective activity among alkaloids, assessing the potential of this compound to promote neuronal health is a logical step. A neurite outgrowth assay can be used to evaluate the effect of a compound on the growth of axons and dendrites, which is crucial for neuronal development and regeneration.

Data Presentation: Hypothetical Effect on Neurite Outgrowth
Concentration of this compound (µM)Average Neurite Length (µm)
0 (Control)50 ± 8
0.175 ± 10
1120 ± 15
1090 ± 12 (potential toxicity)
Experimental Protocol: Neurite Outgrowth Assay

This protocol details a method to assess the effect of this compound on neurite outgrowth in PC12 cells, a common model for neuronal differentiation.

Materials:

  • This compound (stock solution in DMSO)

  • PC12 cell line

  • RPMI-1640 medium with 10% horse serum and 5% FBS

  • Nerve Growth Factor (NGF)

  • Collagen-coated 24-well plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Plate PC12 cells on collagen-coated plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Differentiation and Treatment: Induce differentiation by replacing the medium with a low-serum medium containing a suboptimal concentration of NGF (e.g., 25 ng/mL). Add various concentrations of this compound.

  • Incubation: Incubate the cells for 72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells using a microscope.

  • Measurement: Measure the length of the longest neurite for at least 50 cells per condition using imaging software.

  • Data Analysis: Calculate the average neurite length for each treatment group and compare it to the control group.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow start Start seed_cells Seed PC12 Cells on Collagen-coated Plates start->seed_cells differentiate Induce Differentiation with NGF and Treat with this compound seed_cells->differentiate incubate Incubate for 72h differentiate->incubate capture_images Capture Cell Images incubate->capture_images measure_neurites Measure Neurite Length capture_images->measure_neurites analyze_data Analyze and Compare Average Neurite Length measure_neurites->analyze_data end End analyze_data->end

Caption: Workflow for the neurite outgrowth assay.

Disclaimer

The experimental protocols and data presented in this document are hypothetical and intended for guidance purposes only. These are based on the known biological activities of structurally related Daphniphyllum alkaloids. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. A thorough literature search for any newly published data on this compound is strongly recommended before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Yunnandaphninine G Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunnandaphninine G. The information is designed to address common challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a C30-type Daphniphyllum alkaloid isolated from the stems of Daphniphyllum yunnanense.[1][2] Based on supplier information, this compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[2][3]

Q2: I am having trouble dissolving this compound for my in vitro cell-based assay. What are the recommended initial steps?

A2: For aqueous-based in vitro assays, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[3] This stock solution can then be diluted into your aqueous assay buffer. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] When diluting the DMSO stock into an aqueous medium, it is crucial to do so with vigorous mixing to prevent precipitation.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting strategies:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.

  • Use a Co-solvent: Consider using a co-solvent system. For example, you could prepare your stock in a mixture of DMSO and ethanol (B145695) or another biocompatible solvent.

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.

  • Solubility Enhancers: The use of excipients like β-cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound should be stored at -20°C.[1] It is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Generally, these stock solutions are usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Gradually add the solvent to the powder while vortexing. Use of an ultrasonic bath for 10-15 minutes can also aid dissolution. Gentle warming to 37°C may also be effective.
The solution is cloudy or contains visible particles after dilution into aqueous buffer. The compound has precipitated out of solution due to its low aqueous solubility.Decrease the final concentration of this compound. Increase the vigor of mixing during dilution. Consider the use of solubility enhancers like β-cyclodextrin or Pluronic F-68 in your aqueous buffer.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect the compound and its solutions from light.
Cell toxicity observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells being used (typically <0.5% for DMSO). Perform a solvent toxicity titration to determine the maximum tolerable concentration for your specific cell line.

Quantitative Data

Table 1: Preparation of this compound Stock Solutions

Desired ConcentrationVolume of Solvent to Add to 1 mg of this compound
1 mM2.129 mL
5 mM0.4258 mL
10 mM0.2129 mL
50 mM0.0426 mL
100 mM0.0213 mL
(Based on a molecular weight of 469.7 g/mol )

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1 mg of this compound powder into a sterile, amber glass vial.

  • Solvent Addition: Add 212.9 µL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Sonication (Optional): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

  • Warming (Optional): If sonication is not sufficient, gently warm the vial in a 37°C water bath for 10 minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in single-use aliquots at -20°C.

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin
  • Prepare β-Cyclodextrin Solution: Prepare a stock solution of β-Cyclodextrin (e.g., 10 mM) in your desired aqueous assay buffer (e.g., PBS). Gentle warming and stirring may be needed to fully dissolve the β-cyclodextrin.

  • Add this compound: Add this compound (either as a powder or from a concentrated organic stock) to the β-cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for 4-24 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex for your experiment. The concentration of the solubilized compound can be determined by a suitable analytical method like HPLC-UV.

Visualizations

Experimental Workflow for Improving Solubility

experimental_workflow cluster_start Initial Dissolution cluster_methods Solubilization Techniques cluster_assessment Solubility Assessment cluster_troubleshooting Troubleshooting start This compound Powder dissolve Add Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex dissolve->vortex sonicate Ultrasonicate vortex->sonicate warm Warm to 37°C sonicate->warm visual Visual Inspection (Clear Solution?) warm->visual precipitate Precipitation Observed visual->precipitate No soluble Soluble Stock Solution visual->soluble Yes cosolvent Use Co-solvent precipitate->cosolvent ph_adjust Adjust pH of Aqueous Buffer precipitate->ph_adjust enhancer Use Solubility Enhancer (e.g., Cyclodextrin) precipitate->enhancer cosolvent->dissolve ph_adjust->dissolve enhancer->dissolve

Caption: A logical workflow for dissolving and troubleshooting the solubility of this compound.

Hypothetical Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound have not been extensively studied, many alkaloids with anticancer and neuroprotective properties are known to interact with key cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome gpcr GPCR pi3k PI3K gpcr->pi3k ras Ras gpcr->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation yunnandaphninine This compound yunnandaphninine->gpcr Modulation?

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Optimizing In Vitro Dosage for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of novel research compounds. While the initial topic of interest was Yunnandaphninine G, a thorough literature search revealed a lack of specific experimental data for this compound. Therefore, this guide has been developed to address the broader, more critical challenge of establishing effective and non-toxic in vitro concentrations for any new or under-researched compound, which we will refer to as "Compound Y".

The principles, protocols, and troubleshooting advice presented here are widely applicable and will enable you to design robust experiments, interpret your data accurately, and move forward with your research confidently.

Frequently Asked Questions (FAQs)

Q1: I have a new compound ("Compound Y"). Where do I even begin to determine the right concentration for my in vitro experiments?

A1: The first step is to perform a dose-response curve to determine the compound's cytotoxicity. This will help you identify the concentration range that is non-toxic to your cells, which is crucial for interpreting any subsequent biological effects. A common starting point is to test a wide range of concentrations, often in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

Q2: My compound has limited solubility in aqueous solutions. How can I prepare it for cell culture experiments?

A2: Most non-polar compounds are first dissolved in a sterile, organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. This stock is then diluted to the final working concentrations in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is very low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the compound.

Q3: What is an IC50 value, and how does it relate to the concentrations I should use in my experiments?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a specific biological or biochemical function by 50%. In the context of cytotoxicity, the IC50 is the concentration that kills 50% of the cells in a given time period. For mechanism-of-action or efficacy studies, you should typically use concentrations well below the cytotoxic IC50 to ensure that the observed effects are due to the compound's specific biological activity and not simply a result of cell death.

Q4: How long should I expose my cells to "Compound Y"?

A4: The optimal exposure time depends on the biological question you are asking and the nature of the endpoint being measured. For acute effects, a few hours may be sufficient. For processes like cell proliferation or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are common. It is often necessary to perform a time-course experiment to determine the optimal duration of exposure.

Q5: I am not seeing any effect with my compound. What should I do?

A5: There are several potential reasons for this:

  • Concentration: The concentrations tested may be too low to elicit a response. You may need to test higher concentrations, but be mindful of cytotoxicity.

  • Solubility/Stability: The compound may be precipitating out of the culture medium or degrading over the course of the experiment.

  • Cell Type: The chosen cell line may not have the molecular target of your compound or may not be sensitive to its effects.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological change.

Consider performing a positive control for your assay and verifying the compound's stability in your experimental conditions.

Troubleshooting Guide: In Vitro Cytotoxicity Assays

Problem Possible Cause(s) Suggested Solution(s)
High background in vehicle control wells - Solvent (e.g., DMSO) concentration is too high.- Contamination of cell culture or reagents.- Assay reagent instability.- Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).- Use aseptic techniques and fresh, sterile reagents.- Check the expiration date and storage conditions of the assay kit.
No dose-dependent cytotoxicity observed - Compound concentrations are too low.- The compound is not cytotoxic to the chosen cell line.- The compound has precipitated out of solution.- Test a higher range of concentrations.- Consider using a different, potentially more sensitive cell line.- Visually inspect the wells for precipitate. If necessary, re-evaluate the compound's solubility.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effects" in the microplate.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outermost wells of the plate, or fill them with sterile medium.
All cells are dead, even at the lowest concentration - Calculation error in preparing stock or working solutions.- The compound is extremely potent.- Double-check all calculations and dilutions.- Test a much lower range of concentrations (e.g., in the nanomolar or picomolar range).

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of "Compound Y" using a Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method for assessing cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1]

Materials:

  • "Compound Y" stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Plate reader with absorbance measurement capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of "Compound Y" in complete culture medium from your stock solution. For example, to achieve final concentrations of 0.1, 1, 10, and 100 µM, you would prepare 2X working solutions of 0.2, 2, 20, and 200 µM.

    • Also prepare the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control (Low Control): Medium only.

      • Maximum Lysis Control (High Control): Add lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the assay endpoint.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • LDH Assay:

    • Following the manufacturer's instructions for your specific LDH kit, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

    • Add the stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula:

    • Plot the % cytotoxicity versus the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical cytotoxicity data for "Compound Y" across three different cancer cell lines after a 48-hour exposure, as determined by an LDH assay.

Cell LineIC50 (µM)95% Confidence Interval (µM)
MCF-7 (Breast Cancer) 12.510.2 - 15.3
A549 (Lung Cancer) 28.122.7 - 34.8
U-87 MG (Glioblastoma) 8.97.1 - 11.2

This is example data and does not reflect actual experimental results for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cluster_outcome Outcome prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture and Seed Cells in 96-well Plate treatment Treat Cells with Serial Dilutions of Compound prep_cells->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., LDH, MTT) incubation->assay analysis Calculate % Cytotoxicity and Determine IC50 assay->analysis outcome Select Sub-toxic Concentrations for Further Experiments analysis->outcome

Caption: General workflow for determining the optimal in vitro dosage.

Hypothetical Signaling Pathway

signaling_pathway compound Compound Y receptor GPCR compound->receptor inhibits g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase1 Kinase 1 second_messenger->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response

Caption: Hypothetical signaling pathway modulated by "Compound Y".

References

troubleshooting Yunnandaphninine G extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Yunnandaphninine G from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: From which natural source is this compound typically isolated?

A1: this compound is a C30 Daphniphyllum alkaloid that has been isolated from the leaves and stems of Daphniphyllum yunnanense.[1]

Q2: What is the general strategy for extracting Daphniphyllum alkaloids like this compound?

A2: The general strategy involves a classic acid-base extraction method. The plant material is first defatted, then extracted with an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous extract is then basified to deprotonate the alkaloids, rendering them soluble in organic solvents for subsequent purification.

Q3: In which solvents is this compound soluble?

A3: this compound is reported to be soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. This information is crucial for selecting appropriate solvents during the extraction and purification steps.

Q4: What are the main challenges in purifying this compound?

A4: The main challenges include the low concentration of the alkaloid in the plant material, the presence of numerous other structurally similar alkaloids that can co-elute during chromatography, and potential degradation of the compound under harsh pH or temperature conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Incomplete cell lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Insufficient extraction time or temperature Increase the extraction time or gently heat the solvent to improve efficiency. However, be cautious of potential degradation of the target compound at high temperatures.
Incorrect pH during acid-base extraction Use a pH meter to ensure the aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids and sufficiently basic (pH 9-10) to deprotonate them for organic solvent extraction.
Emulsion formation during liquid-liquid extraction To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of vigorously shaking the separatory funnel, or use a different organic solvent.
Poor Chromatographic Separation
Potential Cause Recommended Solution
Peak tailing on silica (B1680970) gel column The basic nitrogen atom of the alkaloid can interact with acidic silanol (B1196071) groups on the silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to your mobile phase.[2]
Co-elution of impurities Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. A solvent system that gives a good separation of spots on the TLC plate (Rf values between 0.2 and 0.5) is a good starting point. A gradient elution (gradually increasing the polarity of the mobile phase) might be necessary to separate compounds with similar polarities.
Compound degradation on silica gel Some alkaloids are unstable on acidic silica gel.[2] If you suspect degradation, you can use deactivated silica gel (treated with a base) or switch to a different stationary phase like alumina (B75360) or a reversed-phase C18 column.
Column overloading Overloading the column with too much crude extract will lead to poor separation. As a general rule, the amount of sample should be about 1-2% of the weight of the stationary phase.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of Daphniphyllum alkaloids, which can be adapted for this compound.

Protocol: Acid-Base Extraction and Preliminary Purification
  • Preparation of Plant Material: Air-dry the leaves and stems of Daphniphyllum yunnanense and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material with a nonpolar solvent like hexane (B92381) at room temperature for 24 hours to remove fats and waxes. Filter and discard the solvent. Repeat this step twice.

  • Acidic Extraction: Macerate the defatted plant material with 5% aqueous HCl at room temperature for 24 hours. Filter the mixture and collect the acidic aqueous extract. Repeat this extraction three times.

  • Basification: Combine the acidic extracts and adjust the pH to 9-10 with concentrated ammonium hydroxide. A precipitate of the crude alkaloids should form.

  • Organic Solvent Extraction: Extract the basified aqueous solution with chloroform (or dichloromethane) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extract with distilled water to remove any remaining base. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol: Chromatographic Purification
  • Column Preparation: Pack a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification: Combine the fractions containing this compound (as identified by TLC and potentially other analytical methods like LC-MS) and subject them to further chromatographic purification (e.g., preparative HPLC) if necessary to achieve the desired purity.

Quantitative Data

AlkaloidPlant SourcePlant PartExtraction MethodYieldReference
Daphnicyclidin MDaphniphyllum macropodumStem BarkAcid-base extraction, silica gel chromatography45.0 g crude alkaloid from 10 kg dried material(Yue et al., 2014)
Calyciphylline QDaphniphyllum macropodumStem BarkAcid-base extraction, silica gel chromatography(Not specified for individual compound)(Yue et al., 2014)

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow plant Daphniphyllum yunnanense (Leaves & Stems) powder Grind to Fine Powder plant->powder defat Defat with Hexane powder->defat acid_ext Extract with 5% HCl defat->acid_ext filter1 Filter acid_ext->filter1 aq_extract Acidic Aqueous Extract filter1->aq_extract Collect filtrate basify Basify with NH4OH (pH 9-10) aq_extract->basify org_ext Extract with Chloroform basify->org_ext filter2 Separate Layers org_ext->filter2 org_phase Chloroform Extract filter2->org_phase Collect organic layer dry Dry over Na2SO4 org_phase->dry concentrate Concentrate dry->concentrate crude Crude Alkaloid Extract concentrate->crude chromatography Silica Gel Chromatography crude->chromatography fractions Collect Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Alkaloid Yield

TroubleshootingYield decision decision issue issue start Low Yield of Crude Alkaloid Extract check_grind Is plant material finely powdered? start->check_grind grind Action: Grind material to a finer powder. check_grind->grind No check_ph_acid Was the pH of the acidic extraction sufficiently low (pH 2-3)? check_grind->check_ph_acid Yes grind->check_ph_acid adjust_acid Action: Use a pH meter to ensure proper acidification. check_ph_acid->adjust_acid No check_ph_base Was the pH of the basification step sufficiently high (pH 9-10)? check_ph_acid->check_ph_base Yes adjust_acid->check_ph_base adjust_base Action: Use a pH meter to ensure proper basification. check_ph_base->adjust_base No check_emulsion Did an emulsion form during liquid-liquid extraction? check_ph_base->check_emulsion Yes adjust_base->check_emulsion break_emulsion Action: Add brine or gently swirl to break the emulsion. check_emulsion->break_emulsion Yes end Yield should improve. check_emulsion->end No break_emulsion->end

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Refining Purification Techniques for Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Yunnandaphninine G. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the isolation and purification of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: A typical purification strategy for this compound, a weakly basic alkaloid, involves a multi-step approach. This usually begins with an acid-base liquid-liquid extraction to isolate the total alkaloid fraction from the crude plant extract. This is followed by one or more chromatographic separation steps, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound from other related alkaloids and impurities.

Q2: Which solvent systems are most effective for the chromatographic separation of this compound?

A2: For column chromatography, a common solvent system is a gradient of chloroform (B151607) and methanol (B129727). A versatile two-phase solvent system for many alkaloids that can be adapted is a mixture of chloroform-methanol-water (e.g., in a 4:3:2 ratio)[1]. For reversed-phase HPLC, a mobile phase consisting of acetonitrile (B52724) or methanol mixed with water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically employed[2].

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for preliminary purity assessment. For more accurate purity determination, analytical HPLC is the preferred method. It provides quantitative data on the purity of the isolated compound.

Q4: What are the key challenges in purifying this compound?

A4: The main challenges stem from its complex structure and the presence of other structurally similar Daphniphyllum alkaloids in the natural source[3][4]. This can lead to difficulties in achieving high purity, potential for degradation during purification, and the need for multiple chromatographic steps, which can reduce the overall yield.

Q5: How can I improve the yield of purified this compound?

A5: To improve the yield, it is crucial to optimize each step of the purification process. This includes selecting the most efficient extraction method, carefully choosing solvent systems for chromatography to minimize sample loss, and reducing the number of purification steps where possible. Careful handling of the compound to prevent degradation is also critical.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of total alkaloids after acid-base extraction - Incomplete extraction from the plant material.- Emulsion formation during liquid-liquid extraction.- Incorrect pH adjustment.- Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet or ultrasound-assisted extraction).- To break emulsions, add a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation[5].- Ensure the pH is sufficiently acidic (pH 2-3) during the initial acid extraction and sufficiently basic (pH 9-10) during the back-extraction of the free base.
Poor separation of this compound in column chromatography - Inappropriate solvent system.- Column overloading.- Improper column packing.- Perform small-scale trials with different solvent systems on TLC to find the optimal mobile phase for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Peak tailing or broadening in HPLC - Presence of secondary interactions between the analyte and the stationary phase.- Column degradation.- Sample solvent incompatibility.- Add a small amount of a competing base (e.g., triethylamine) or an acid modifier (e.g., TFA or formic acid) to the mobile phase to improve peak shape.- Use a new column or a guard column to protect the analytical column.- Dissolve the sample in the mobile phase whenever possible.
Low purity of the final product after preparative HPLC - Co-elution with impurities.- Inadequate resolution.- Contamination from the system or solvents.- Optimize the HPLC method by adjusting the gradient, flow rate, or trying a different stationary phase.- Collect narrower fractions during preparative HPLC.- Use high-purity solvents and ensure the HPLC system is clean.
Difficulty in crystallizing the purified this compound - Presence of minor impurities.- Incorrect choice of solvent.- Supersaturation not achieved correctly.- Further purify the compound using a final chromatographic step.- Screen a variety of solvents and solvent mixtures to find a suitable system where the compound has moderate solubility.- Try slow evaporation, cooling, or vapor diffusion methods to induce crystallization.

Experimental Protocols

Acid-Base Extraction for Total Alkaloid Fraction
  • Extraction: Macerate the dried and powdered plant material (e.g., from a species of Daphniphyllum) in an appropriate organic solvent like methanol or ethanol.

  • Acidification: Concentrate the crude extract under reduced pressure. Resuspend the residue in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate the alkaloids, making them water-soluble.

  • Washing: Extract the acidic aqueous solution with a nonpolar organic solvent such as hexane (B92381) or dichloromethane (B109758) to remove neutral and acidic impurities.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Extraction of Free Base: Extract the basic aqueous solution multiple times with an organic solvent like dichloromethane or chloroform.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Column Chromatography for Preliminary Separation
  • Stationary Phase: Use silica (B1680970) gel (e.g., 200-300 mesh) as the adsorbent.

  • Column Packing: Prepare a slurry of the silica gel in a nonpolar solvent (e.g., chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis: Combine fractions containing this compound based on the TLC analysis.

Preparative HPLC for Final Purification
  • Column: Use a reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions.

  • Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

  • Purification: Inject the semi-purified fraction from column chromatography onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Quantitative Data

The following tables present hypothetical but realistic quantitative data for the purification of this compound, based on typical recovery rates for complex alkaloid purifications.

Table 1: Yield and Purity at Each Purification Step

Purification Step Starting Material (g) Product Mass (g) Yield (%) Purity (%)
Crude Plant Material1000---
Total Alkaloid Extract100010.51.05~20
Column Chromatography Fraction10.51.211.4~75
Preparative HPLC Purified Product1.20.3529.2>98

Table 2: Comparison of HPLC Solvent Systems for Final Purification

Mobile Phase System (Acetonitrile:Water with 0.1% Formic Acid) Resolution (Rs) from Closest Impurity Run Time (min) Solvent Consumption (mL/run)
Gradient: 5-95% ACN over 30 min1.83570
Isocratic: 60% ACN1.52040
Gradient: 40-70% ACN over 45 min2.250100

Visualizations

experimental_workflow start Crude Plant Material extraction Acid-Base Extraction start->extraction total_alkaloids Total Alkaloid Extract extraction->total_alkaloids column_chrom Column Chromatography total_alkaloids->column_chrom semi_pure Semi-Pure Fraction column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after HPLC check_resolution Check Resolution in Chromatogram start->check_resolution check_contamination Check for System/Solvent Contamination start->check_contamination optimize_method Optimize HPLC Method (Gradient, Flow Rate, Stationary Phase) check_resolution->optimize_method Poor Resolution collect_fractions Collect Narrower Fractions check_resolution->collect_fractions Good Resolution clean_system Clean HPLC System & Use High-Purity Solvents check_contamination->clean_system reinject Re-inject Purified Fractions optimize_method->reinject collect_fractions->reinject clean_system->reinject end High Purity Achieved reinject->end

Caption: Troubleshooting logic for low purity after HPLC purification.

References

Technical Support Center: Enhancing the Bioavailability of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Yunnandaphninine G.

Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. The following guidance is based on established principles for enhancing the bioavailability of alkaloids and other poorly soluble compounds. All proposed strategies require experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of this compound?

Based on its chemical structure as a complex alkaloid, the primary barriers to oral bioavailability are likely:

  • Low Aqueous Solubility: this compound is reported to be soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, which suggests it may have poor solubility in the aqueous environment of the gastrointestinal (GI) tract.

  • Poor Membrane Permeability: The high molecular weight (469.7 g/mol ) and complex structure may hinder its passive diffusion across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: As an alkaloid, it may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells back into the GI lumen, reducing net absorption.

  • First-Pass Metabolism: It may be subject to extensive metabolism in the intestine and/or liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation.

Q2: Which formulation strategies should I consider first to improve the bioavailability of this compound?

For a compound with presumed low solubility and/or permeability, the following strategies are recommended as starting points:

  • Lipid-Based Formulations: These can enhance the solubilization of lipophilic compounds in the GI tract and can also promote lymphatic transport, partially bypassing first-pass metabolism.[1][2]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and extent of absorption.[2][3]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can improve its aqueous solubility and dissolution rate.[1]

Q3: Are there any excipients that are known to inhibit P-gp and could be co-administered with this compound?

Several excipients have been shown to inhibit P-gp and could potentially enhance the absorption of this compound. These include:

The selection and concentration of such excipients require careful optimization and toxicity assessment.

Q4: What in vitro models can I use to screen for the most promising bioavailability enhancement strategy for this compound?

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive membrane permeability.

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to assess both permeability and the potential for P-gp mediated efflux.

  • In vitro dissolution studies: These should be conducted in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess the solubility and dissolution rate of different formulations.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize the solubility of this compound at different pH values relevant to the GI tract. 2. Develop formulations to enhance solubility, such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, or nanoparticle formulations.
Low permeability 1. Assess permeability using an in vitro model like Caco-2 cells. 2. If permeability is low, consider incorporating permeation enhancers into the formulation (use with caution due to potential toxicity) or investigate prodrug approaches.
P-gp mediated efflux 1. Use Caco-2 cells with a P-gp inhibitor (e.g., verapamil) to confirm if this compound is a P-gp substrate. 2. If it is a substrate, co-formulate with a P-gp inhibitor.
High first-pass metabolism 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways. 2. If metabolism is extensive, consider strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the liver or co-administer with a safe CYP enzyme inhibitor.
Issue 2: Poor In Vitro - In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Steps
Inadequate in vitro model 1. Ensure dissolution testing is performed in biorelevant media that mimic the in vivo conditions. 2. For permeability assessment, consider the limitations of the Caco-2 model and potentially explore more complex co-culture models.
Complex in vivo factors not captured in vitro 1. Investigate the role of gut motility, food effects, and gut microbiota on the absorption of your formulation in vivo. 2. Refine the animal model to better reflect the human physiological conditions.
Formulation instability in vivo 1. Assess the stability of your formulation in the presence of digestive enzymes and varying pH conditions. 2. Modify the formulation to protect this compound from degradation in the GI tract (e.g., enteric coating).

Quantitative Data Summary

The following table presents hypothetical data based on common outcomes observed when applying bioavailability enhancement strategies to poorly soluble alkaloids. This data should be used as a reference for setting experimental goals.

Formulation Strategy Fold Increase in Oral Bioavailability (AUC) Cmax (ng/mL) Tmax (h)
This compound (Aqueous Suspension)1 (Reference)50 ± 104.0 ± 1.0
Lipid-Based Formulation (SEDDS)5 - 10300 ± 501.5 ± 0.5
Nanoparticle Formulation3 - 7200 ± 402.0 ± 0.5
Amorphous Solid Dispersion2 - 5150 ± 302.5 ± 0.5
Co-administration with P-gp Inhibitor2 - 4120 ± 253.0 ± 0.5

Experimental Protocols

Protocol 1: Preparation of a this compound Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.

    • Construct ternary phase diagrams to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath at 40-50°C and vortex until a clear solution is formed.

    • Add this compound to the mixture and vortex until it is completely dissolved.

  • Characterization:

    • Determine the particle size and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

    • Assess the self-emulsification time and robustness to dilution.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell®.

    • Collect samples from the basolateral (BL) side at predetermined time points.

    • To assess efflux, add the formulation to the BL side and collect samples from the AP side.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Optimization Solubility Solubility & Dissolution Studies LipidBased Lipid-Based Formulations Solubility->LipidBased Nano Nanoparticles Solubility->Nano ASD Amorphous Solid Dispersions Solubility->ASD PAMPA PAMPA PAMPA->LipidBased PAMPA->Nano PAMPA->ASD Caco2 Caco-2 Permeability & Efflux Caco2->LipidBased Caco2->Nano Caco2->ASD PK_Study Pharmacokinetic Study in Rodents LipidBased->PK_Study Nano->PK_Study ASD->PK_Study Bioavailability Calculate Oral Bioavailability PK_Study->Bioavailability Optimization Formulation Optimization Bioavailability->Optimization If bioavailability is still low Optimization->LipidBased Optimization->Nano Optimization->ASD Bioavailability_Enhancement_Strategy Start Start: Low Bioavailability of This compound Solubility_Check Is poor solubility the main issue? Start->Solubility_Check Permeability_Check Is poor permeability the main issue? Solubility_Check->Permeability_Check No Solubility_Strategies Strategies: - Amorphous Solid Dispersions - Nanoparticle Formulations - Lipid-Based Formulations Solubility_Check->Solubility_Strategies Yes Efflux_Check Is P-gp efflux a significant factor? Permeability_Check->Efflux_Check No Permeability_Strategies Strategies: - Permeation Enhancers - Prodrug Approach Permeability_Check->Permeability_Strategies Yes Efflux_Strategies Strategies: - Co-administer with P-gp Inhibitor Efflux_Check->Efflux_Strategies Yes Combination_Strategies Consider Combination Strategies Efflux_Check->Combination_Strategies No Solubility_Strategies->Permeability_Check Permeability_Strategies->Efflux_Check Efflux_Strategies->Combination_Strategies Pgp_Inhibition_Pathway cluster_membrane Intestinal Epithelial Cell Membrane Pgp P-glycoprotein (P-gp) YG_outside This compound (Lumen) Pgp->YG_outside Efflux YG_inside This compound (Inside Cell) YG_outside->YG_inside Passive Diffusion YG_inside->Pgp Binds to P-gp Bloodstream To Bloodstream YG_inside->Bloodstream Absorption Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibits

References

dealing with cytotoxicity of Yunnandaphninine G in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yunnandaphninine G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the potential cytotoxicity of this compound in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. Is this expected?

A1: Yes, it is not uncommon for natural products like this compound to exhibit cytotoxic effects on normal, non-cancerous cells, particularly at higher concentrations.[1][2] Many natural compounds target fundamental cellular processes that are active in both normal and cancerous cells, which can lead to off-target toxicity.[3][4] It is crucial to determine the therapeutic window by comparing the IC50 values between your cancer cell line of interest and the normal cell line.

Q2: What is the likely mechanism of this compound-induced cytotoxicity in normal cells?

A2: The precise mechanism may vary between cell types. However, many natural alkaloids induce cytotoxicity through the activation of apoptotic signaling pathways, cell cycle arrest, or by inducing cellular stress such as the generation of reactive oxygen species (ROS).[1] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be involved, leading to the activation of caspases and subsequent cell death.

Q3: How can we reduce the cytotoxicity of this compound in our normal cell lines while maintaining its anti-cancer efficacy?

A3: Mitigating off-target cytotoxicity is a key challenge in drug development. Strategies to consider include:

  • Dose Optimization: Carefully titrate the concentration of this compound to find a dose that is effective against cancer cells but has minimal impact on normal cells.

  • Combination Therapy: Investigate synergistic effects with other compounds. Combining this compound with another agent may allow for a lower, less toxic dose to be used.

  • Targeted Delivery Systems: While complex, encapsulating this compound in a nanoparticle or liposome (B1194612) functionalized with a tumor-targeting ligand could enhance its delivery to cancer cells, sparing normal cells.

  • Modulation of Apoptotic Pathways: If a specific pathway is identified, it may be possible to co-administer an inhibitor of a pro-apoptotic factor that is more critical in normal cells than in cancer cells.

Q4: Our MTT assay results show decreased cell viability, but we are unsure if it's due to cytotoxicity or cytostatic effects. How can we differentiate between the two?

A4: This is a common issue as the MTT assay measures metabolic activity, which can decrease due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). To distinguish between these, you can:

  • Perform a cell counting assay: Use a method like Trypan Blue exclusion to count the number of viable and non-viable cells over time. A cytotoxic agent will increase the number of dead cells, while a purely cytostatic agent will only halt the increase in cell number.

  • Analyze cell cycle progression: Use flow cytometry with propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A cytostatic effect is often indicated by arrest in a specific phase.

  • Use a real-time cytotoxicity assay: Assays like those using non-permeable DNA-binding dyes can measure cell death in real-time.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating. Calibrate your cell counting method and always seed the same number of cells per well. It is recommended to perform a preliminary experiment to determine the optimal cell count for your assay.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause: Bubbles in the wells.

    • Solution: Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.

  • Possible Cause: Compound precipitation.

    • Solution: Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or reducing the final concentration.

Issue 2: IC50 Value for Normal Cells is Too Close to the IC50 for Cancer Cells
  • Possible Cause: Lack of selective toxicity.

    • Solution: The therapeutic index (Selectivity Index, SI) is a critical parameter, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI value below 2.0 suggests general toxicity. Consider the strategies mentioned in FAQ Q3 to improve selectivity.

  • Possible Cause: Inappropriate incubation time.

    • Solution: The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine if a therapeutic window emerges at a specific time point.

  • Possible Cause: Off-target effects.

    • Solution: Investigate the molecular mechanism of this compound. Identifying the specific cellular targets may reveal why both normal and cancer cells are affected and could suggest ways to circumvent this.

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound after 48h Treatment

Cell Line TypeCell Line NameIC50 (µM)Selectivity Index (SI)
Normal HEK-293T82.5-
Normal 16HBE95.2-
Cancer A549 (Lung)15.85.22
Cancer MCF-7 (Breast)22.43.68
Cancer HeLa (Cervical)18.94.36

Note: Data is for illustrative purposes and based on typical results for natural products. The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line), using HEK-293T as the reference normal cell line.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytoplasmic enzyme LDH from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided with the assay kit) 30 minutes before the end of the experiment.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired duration.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Visualizations

experimental_workflow start_node Start: Observe Cytotoxicity in Normal Cells q1 Is it Cytotoxicity or Cytostasis? start_node->q1 exp1 Perform Trypan Blue Exclusion or Real-Time Cytotoxicity Assay q1->exp1 Yes exp2 Perform Cell Cycle Analysis (Flow Cytometry) q1->exp2 Yes res1 Result: Increased Dead Cells -> Cytotoxicity exp1->res1 res2 Result: Cell Cycle Arrest -> Cytostasis exp2->res2 q2 Determine Mechanism & Improve Therapeutic Index res1->q2 res2->q2 mit1 Dose-Response & Time-Course (MTT / LDH Assays) q2->mit1 mit2 Apoptosis Pathway Analysis (Western Blot, Caspase Assay) q2->mit2 mit3 Consider Combination Therapy or Targeted Delivery q2->mit3 end_node Optimized Experimental Conditions mit1->end_node mit2->end_node mit3->end_node

Caption: Troubleshooting workflow for addressing cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bcl2_family Bcl-2 Family Regulation (Bax activation, Bcl-2 inhibition) stress->bcl2_family casp8 Caspase-8 Activation death_receptor->casp8 mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 (Executioner Caspase) casp9->casp3 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

References

Navigating the Synthesis of Complex Daphniphyllum Alkaloids: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on the challenging synthesis of complex natural products like Yunnandaphninine G and its structural relatives, this technical support center offers troubleshooting guidance and frequently asked questions. Due to the limited publicly available information on the total synthesis of this compound, this guide leverages insights from the synthesis of other structurally intricate Daphniphyllum alkaloids, such as calyciphylline A-type alkaloids, to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of the Daphniphyllum core is extremely low. What are common areas for optimization?

A1: Low overall yields in the synthesis of complex alkaloids are a frequent challenge. Key areas to investigate include:

  • Protecting Group Strategy: Ensure your protecting groups are robust to all reaction conditions and can be removed with high efficiency in the final steps. Inefficient deprotection can significantly impact the final yield.

  • Key Bond-Forming Reactions: Reactions that construct the polycyclic core, such as intramolecular Diels-Alder or cycloadditions, are often low-yielding.[1] Systematic optimization of reaction parameters (catalyst, solvent, temperature, and concentration) is crucial.

  • Purification Steps: Cumulative losses during chromatographic purification after each step can drastically reduce the overall yield. Consider telescoping reactions where intermediates are not isolated, if possible.

  • Stereocontrol: Poor stereoselectivity in key steps necessitates the separation of diastereomers, effectively halving the yield at each such step. Revisit the catalysts and conditions for stereoselective transformations.

Q2: I am struggling with the construction of the sterically hindered quaternary carbon centers characteristic of Daphniphyllum alkaloids. What strategies can be employed?

A2: The formation of congested quaternary stereocenters is a significant synthetic hurdle.[2] Successful strategies often involve:

  • Intramolecular Reactions: Intramolecular Diels-Alder reactions, as demonstrated in the synthesis of calyciphylline A-type alkaloids, can be highly effective in setting multiple stereocenters, including quaternary ones, in a single step.[1]

  • Cycloaddition Reactions: [5+2] cycloadditions and other higher-order cycloadditions can be powerful tools for constructing the complex ring systems and installing quaternary centers simultaneously.[1]

  • Rearrangement Reactions: Sequential reactions like a semipinacol rearrangement followed by a Nicholas reaction have been used to construct the tetracyclic core of some calyciphylline A-type alkaloids.[1]

Q3: The late-stage functionalization of my advanced intermediate is proving difficult. How can I address this?

A3: Late-stage functionalization is notoriously challenging due to the complex steric and electronic environment of advanced intermediates. Consider the following:

  • Chemoselectivity: Employ highly chemoselective reagents to avoid unwanted reactions with other functional groups. For instance, in the synthesis of (−)-calyciphylline N, a chemoselective hydrogenation of a fully substituted diene ester was a critical step.

  • Directed Reactions: Utilize directing groups to deliver a reagent to a specific site on the molecule.

  • Biomimetic Approaches: Consider biosynthetic pathways for inspiration. Nature often performs late-stage oxidations and rearrangements with high selectivity. Heathcock and co-workers have proposed a plausible biosynthetic route for Daphniphyllum alkaloids that could offer strategic insights.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Diastereoselectivity in Diels-Alder Cycloaddition - Non-optimal Lewis acid catalyst.- Incorrect solvent or temperature.- Steric hindrance in the substrate.- Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl).- Vary the reaction temperature and solvent polarity.- Redesign the dienophile or diene to minimize steric clashes in the desired transition state.
Failure of Stille Carbonylation on a Hindered Vinyl Triflate - Steric hindrance around the reaction center.- Inactive palladium catalyst.- Poor choice of ligand.- Use a highly active palladium catalyst and a suitable ligand (e.g., PPh₃).- Ensure anhydrous and oxygen-free conditions.- Increase reaction temperature and time.
Unsuccessful Conjugate Reduction of a Sterically Hindered Diene Ester - Steric hindrance preventing reagent access.- Use of standard reduction conditions that are ineffective for the substrate.- Explore a wide range of reducing agents (e.g., Stryker's reagent, DIBAL-H/CuI/HMPA).- Consider catalytic hydrogenation at high pressure with various catalysts (e.g., Pd/C, PtO₂, Crabtree's catalyst).
Decomposition of Material During a One-Pot Nazarov Cyclization/Proto-desilylation - Harsh acidic conditions.- Unstable intermediate.- Incorrect workup procedure.- Optimize the acid catalyst and reaction time.- Perform the reaction at a lower temperature.- Quench the reaction carefully and consider a buffered workup.

Key Experimental Protocol: Intramolecular Diels-Alder Reaction

This protocol is adapted from the synthesis of the bicyclic core of (−)-calyciphylline N and serves as a representative example for constructing a key structural motif in Daphniphyllum alkaloids.

Reaction: Stereoselective intramolecular Diels-Alder cycloaddition of a silicon-tethered acrylate.

Materials:

  • Triene precursor

  • Diethylaluminum chloride (Et₂AlCl)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the triene precursor in anhydrous CH₂Cl₂ (0.01 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Et₂AlCl (1.1 equivalents) in hexanes to the cooled solution via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cycloadduct.

Yield Data for Key Transformations

The following table summarizes the yields of key reactions in the total synthesis of (−)-calyciphylline N, providing a quantitative overview of the efficiency of these transformations.

StepReaction TypeStarting MaterialProductYield (%)
1Intramolecular Diels-AlderTrieneBicyclic Core50 (over 2 steps)
2Stille CarbonylationVinyl Triflateα,β-Unsaturated Ester91
3Nazarov Cyclization/Proto-desilylationDiene EsterCyclopentenone85
4Chemoselective HydrogenationDiene EsterSaturated Ester78
5Mitsunobu ReactionArylsilanePhthalimide99

Visualizing Synthetic Strategy and Workflow

Diagram 1: Hypothetical Biosynthetic Pathway of a Daphniphyllum Alkaloid Core

G squalene Squalene dialdehyde Squalene Dialdehyde squalene->dialdehyde Oxidation azadiene 1-Azadiene Intermediate dialdehyde->azadiene Condensation with Amine cyclization Intramolecular Cyclization azadiene->cyclization Prototopic Rearrangement & Addition core Pentacyclic Core Structure cyclization->core Further Cyclizations

A simplified diagram of a proposed biosynthetic route.

Diagram 2: Experimental Workflow for a Key Cycloaddition Step

G sub Substrate Preparation Dissolve triene precursor in anhydrous CH₂Cl₂ react Reaction Setup Cool to -78 °C Add Et₂AlCl solution sub->react Initiate Reaction monitor Reaction Monitoring Stir at -78 °C for 1h Monitor by TLC react->monitor workup Workup Quench with NaHCO₃ Extract with CH₂Cl₂ monitor->workup Reaction Complete purify Purification Dry over MgSO₄ Flash Chromatography workup->purify product {Final Product|Desired Cycloadduct} purify->product

Workflow for the intramolecular Diels-Alder reaction.

References

Validation & Comparative

Unveiling the Anticancer Potential of Yunnandaphninine G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer effects of Yunnandaphninine G, a member of the Daphniphyllum alkaloids, against established chemotherapeutic agents. Due to the limited direct research on this compound, this guide draws upon data from closely related Daphniphyllum alkaloids to provide a preliminary assessment of its potential. The information is benchmarked against standard-of-care drugs for cervical and nasopharyngeal cancers, malignancies where some Daphniphyllum alkaloids have shown activity.

Executive Summary

Preliminary evidence suggests that Daphniphyllum alkaloids, the chemical class to which this compound belongs, exhibit cytotoxic and anti-proliferative effects against various cancer cell lines. Notably, compounds within this family have demonstrated the ability to inhibit cancer cell migration and invasion, and to induce apoptosis. This positions them as compounds of interest for further investigation in oncology drug discovery. However, a comprehensive understanding of their mechanism of action and a direct comparison with existing therapies requires more extensive research, particularly on this compound itself.

Comparative Analysis of Anticancer Activity

The following table summarizes the available in vitro data for representative Daphniphyllum alkaloids and compares them with standard chemotherapeutic drugs used in the treatment of cervical and nasopharyngeal cancers.

Compound ClassSpecific AgentCancer Cell LineCytotoxicity (IC50)Apoptosis InductionCell Migration InhibitionCell Invasion Inhibition
Daphniphyllum Alkaloid Daphnezomine WHeLa (Cervical)16.0 µg/mLData Not AvailableData Not AvailableData Not Available
Daphniphyllum Alkaloid Daphnioldhanol AHeLa (Cervical)31.9 µM[1]Data Not AvailableData Not AvailableData Not Available
Daphniphyllum Alkaloid Dcalycinumine ANasopharyngeal CarcinomaInhibits Proliferation[2][3]Promotes Apoptosis[2][3]Inhibits MigrationInhibits Invasion
Platinum Compound CisplatinHeLa, NasopharyngealVaries (µM range)Induces ApoptosisInhibits MigrationInhibits Invasion
Taxane PaclitaxelHeLa, NasopharyngealVaries (nM range)Induces ApoptosisInhibits MigrationInhibits Invasion
Antimetabolite 5-FluorouracilHeLa, NasopharyngealVaries (µM range)Induces ApoptosisInhibits MigrationInhibits Invasion
Antimetabolite GemcitabineHeLa, NasopharyngealVaries (nM to µM range)Induces ApoptosisInhibits MigrationInhibits Invasion

Disclaimer: The data for Daphniphyllum alkaloids is based on compounds structurally related to this compound. The anticancer effects of this compound have not been directly reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of further comparative studies.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the concentration-dependent cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the collective migration of a cell population.

  • Cell Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the "Wound": Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control. Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in closure in treated cells compared to control indicates inhibition of migration.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a layer of Matrigel or a similar basement membrane extract.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Treatment and Chemoattraction: Add medium containing a chemoattractant (e.g., fetal bovine serum) and the test compound to the lower chamber.

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

  • Quantification: Count the number of stained, invaded cells under a microscope. A reduction in the number of invaded cells in the treated group compared to the control indicates inhibition of invasion.

Visualizing the Anticancer Mechanisms

The following diagrams illustrate the experimental workflow for assessing anticancer effects and a plausible signaling pathway that may be affected by Daphniphyllum alkaloids.

experimental_workflow cluster_assays In Vitro Anticancer Assays cytotoxicity Cytotoxicity Assay (MTT) data_analysis Data Analysis & Comparison cytotoxicity->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis migration Migration Assay (Wound Healing) migration->data_analysis invasion Invasion Assay (Transwell) invasion->data_analysis start Cancer Cell Lines (e.g., HeLa, Nasopharyngeal) treatment Treatment with This compound Analogs vs. Standard Chemotherapy start->treatment treatment->cytotoxicity treatment->apoptosis treatment->migration treatment->invasion

Experimental workflow for evaluating anticancer effects.

signaling_pathway cluster_cell Cancer Cell daph_alk Daphniphyllum Alkaloid receptor Cell Surface Receptor (Hypothesized) daph_alk->receptor akt Akt receptor->akt stat3 STAT3 receptor->stat3 nfkb NF-κB receptor->nfkb proliferation Cell Proliferation & Survival akt->proliferation Inhibition apoptosis Apoptosis akt->apoptosis Promotion stat3->proliferation Inhibition stat3->apoptosis Promotion nfkb->proliferation Inhibition nfkb->apoptosis Promotion

Plausible signaling pathway for anticancer effects.

Note on Signaling Pathway: The precise molecular targets and signaling pathways of Daphniphyllum alkaloids in cancer cells are not yet fully elucidated. The diagram above represents a hypothesized mechanism based on the known activities of other alkaloids, which have been shown to modulate pro-survival pathways such as Akt, STAT3, and NF-κB. Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis. Further research is required to confirm the specific interactions of this compound.

Conclusion and Future Directions

The available data on Daphniphyllum alkaloids suggest a promising avenue for the development of novel anticancer agents. Their demonstrated cytotoxic, anti-migratory, anti-invasive, and pro-apoptotic properties warrant a more focused investigation into the specific activities of this compound.

Future research should prioritize:

  • In-depth in vitro studies of this compound against a broader panel of cancer cell lines to determine its potency and spectrum of activity.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

A Comparative Analysis of Yunnandaphninine G and Other Daphniphyllum Alkaloids in Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel bioactive compounds is paramount. This guide provides a comparative overview of Yunnandaphninine G and other prominent Daphniphyllum alkaloids, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited publicly available data on this compound, this guide leverages comprehensive data from its close structural relatives to provide a predictive comparison and a framework for future research.

Daphniphyllum alkaloids, a diverse group of over 350 structurally complex polycyclic natural products, have garnered significant attention for their wide range of biological activities.[1] These compounds, isolated from plants of the Daphniphyllum genus, exhibit promising cytotoxic, anti-inflammatory, and other pharmacological effects, making them attractive candidates for drug discovery.[1] This guide will delve into the available experimental data for several key Daphniphyllum alkaloids to contextualize the potential of this compound.

Comparative Biological Activities: A Quantitative Overview

While specific experimental data for this compound is not yet widely available in peer-reviewed literature, a comparative analysis of other well-characterized Daphniphyllum alkaloids offers valuable insights into the potential efficacy of this compound class. The following table summarizes the cytotoxic activities of several representative Daphniphyllum alkaloids against various cancer cell lines.

AlkaloidCell LineAssayIC50 ValueReference
Daphniyunnine DP-388 (Murine Leukemia)Not Specified3.0 µM[2][3]
Daphniyunnine DA-549 (Human Lung Carcinoma)Not Specified0.6 µM[2][3]
Daphnezomine WHeLa (Human Cervical Cancer)Not Specified16.0 µg/mL[4]
Daphnioldhanol AHeLa (Human Cervical Cancer)Not Specified31.9 µM[1][5][6]
Macropodumine AHeLa (Human Cervical Cancer)Not Specified~3.89 µM[1]

Experimental Methodologies

To ensure robust and reproducible findings in the study of Daphniphyllum alkaloids, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxic and anti-inflammatory activities of these compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

The Griess test is a common method for quantifying nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. This is often used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with various concentrations of the Daphniphyllum alkaloid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathway Analysis: The NF-κB Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. The following diagram illustrates the canonical NF-κB signaling cascade, a likely target for the anti-inflammatory actions of Daphniphyllum alkaloids.

References

Comparative Efficacy of Yunnandaphninine G to Known Anticancer Drugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the anticancer efficacy of Yunnandaphninine G, a Daphniphyllum alkaloid. While related compounds from the same family have demonstrated cytotoxic properties against various cancer cell lines, no direct experimental evidence is available to facilitate a comparative analysis of this compound with established anticancer drugs.

Currently, information on this compound is limited to its chemical identity, including its CAS registry number (1042143-83-8) and molecular formula (C30H47NO3). There are no published in vitro or in vivo studies detailing its anticancer activity, mechanism of action, or comparative efficacy against known chemotherapeutic agents.

Insights from Related Daphniphyllum Alkaloids

Research into the broader family of Daphniphyllum alkaloids, particularly those isolated from the plant Daphniphyllum yunnanense, offers some preliminary insights into the potential bioactivity of this class of compounds. Studies have identified several related alkaloids that exhibit cytotoxic effects.

For instance, a study on alkaloids from Daphniphyllum yunnanense reported that Daphniyunnine D showed cytotoxicity against two human tumor cell lines: murine leukemia (P-388) and human lung carcinoma (A-549).[1][2] The reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were 3.0 µM for P-388 and 0.6 µM for A-549 cells.[1][2]

Another study on new secodaphnane-type alkaloids from Daphniphyllum angustifolium Hutch indicated that one of the isolated compounds exhibited weak cytotoxic activity against the HeLa human cervical cancer cell line, with an IC50 of 31.9 μM.

These findings suggest that compounds within the Daphniphyllum alkaloid family possess anticancer potential. However, the efficacy can vary significantly between different alkaloids and across different cancer cell lines.

The Path Forward for this compound Research

To ascertain the therapeutic potential of this compound, a structured pipeline of preclinical research would be necessary. The following diagram outlines a typical experimental workflow for evaluating a novel compound's anticancer efficacy.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_conclusion Conclusion A Compound Isolation & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Signaling Pathway Analysis D->E F Animal Model Selection (e.g., Xenograft) E->F G Toxicity & Pharmacokinetic Studies F->G H Tumor Growth Inhibition Studies G->H I Comparative Efficacy vs. Standard Drugs H->I J Evaluation for Clinical Trials I->J

Caption: Standard experimental workflow for anticancer drug discovery.

Conclusion

At present, a direct comparison of the efficacy of this compound to known anticancer drugs is not feasible due to the absence of published experimental data. While the cytotoxic activity of related Daphniphyllum alkaloids provides a rationale for further investigation, dedicated in vitro and in vivo studies are required to elucidate the specific anticancer properties of this compound. Future research focusing on its cytotoxicity against a panel of cancer cell lines, determination of its IC50 values, and exploration of its mechanism of action will be crucial in determining its potential as a novel therapeutic agent. Without such data, any claims regarding its comparative efficacy would be purely speculative.

References

Unveiling the Action of Yunnandaphninine G: A Comparative Analysis Based on its Alkaloid Lineage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Yunnandaphninine G, a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense, presents a compelling case for investigation. While direct experimental validation of this compound's mechanism of action remains to be published, a comparative analysis of its structural analogues within the Daphniphyllum alkaloid family provides significant insights into its potential biological activities and molecular targets.

This guide synthesizes the available experimental data for structurally related Daphniphyllum alkaloids to build a hypothetical framework for this compound's mechanism of action. We will explore the validated cytotoxic and neuroprotective effects of its chemical relatives, presenting the data in a comparative format to guide future research and hypothesis testing for this compound.

Comparative Analysis of Bioactivity: Daphniphyllum Alkaloids vs. Standard Agents

The primary biological activities reported for Daphniphyllum alkaloids are cytotoxicity against various cancer cell lines and potential neuroprotective effects. Due to the absence of specific data for this compound, this section presents data from its close structural analogues and compares them with well-established therapeutic agents in these fields.

Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Daphnioldhanol AHeLa31.9[1]DoxorubicinHeLa0.8 - 1.2
Daphnezomine WHeLa16.0 (µg/mL)CisplatinA5493.7 - 5.5
Daphniyunnine DP-3883.0PaclitaxelMCF-70.002 - 0.005
Daphniyunnine DA-5490.6
Neuroprotection Data

While specific quantitative data for neuroprotection is less common in the initial screening of Daphniphyllum alkaloids, several studies allude to these properties. The proposed mechanisms often involve the modulation of oxidative stress and apoptotic pathways. Further investigation is required to quantify these effects for this compound.

Proposed (Hypothetical) Mechanism of Action for this compound

Based on the activities of its congeners, this compound is hypothesized to exert its biological effects through two primary pathways:

  • Induction of Apoptosis in Cancer Cells: Many natural product-based cytotoxic agents function by triggering programmed cell death. This could involve the activation of caspase cascades, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).

  • Modulation of Neuronal Signaling Pathways: The neuroprotective potential of alkaloids is often linked to their ability to mitigate oxidative stress, inhibit acetylcholinesterase, or modulate neuroinflammatory responses.

The following diagrams illustrate these hypothetical pathways.

hypothetical_cytotoxicity_pathway Yunnandaphninine_G This compound Cancer_Cell Cancer Cell Membrane Yunnandaphninine_G->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical Cytotoxic Signaling Pathway

hypothetical_neuroprotection_pathway Yunnandaphninine_G This compound Neuron Neuronal Cell Yunnandaphninine_G->Neuron Nrf2 Nrf2 Activation Neuron->Nrf2 inhibition of Keap1 Oxidative_Stress Oxidative Stress (e.g., from H2O2) Oxidative_Stress->Neuron ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival reduction of ROS

Hypothetical Neuroprotective Signaling Pathway

Experimental Protocols for Validation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Cytotoxicity Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if this compound induces apoptosis.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Neuroprotection Assays

1. Oxidative Stress-Induced Neuronal Damage Model

  • Objective: To evaluate the protective effect of this compound against oxidative stress in neuronal cells.

  • Methodology:

    • Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

    • Assess cell viability using the MTT assay.

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

2. Western Blot Analysis for Apoptotic and Pro-survival Proteins

  • Objective: To investigate the molecular pathways involved in the observed bioactivity.

  • Methodology:

    • Treat cells with this compound as described in the respective bioassays.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the hypothesized pathways (e.g., Caspase-3, Bcl-2, Bax, Nrf2, HO-1).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a general workflow for validating the mechanism of action of a novel compound like this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound This compound MTT_Assay MTT Viability Assay Compound->MTT_Assay Cell_Lines Panel of Cancer and Neuronal Cell Lines Cell_Lines->MTT_Assay Apoptosis_Assay Annexin V/PI Staining MTT_Assay->Apoptosis_Assay If cytotoxic ROS_Assay Intracellular ROS Measurement MTT_Assay->ROS_Assay If neuroprotective Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot ROS_Assay->Western_Blot Target_ID Target Identification (e.g., Proteomics, Kinase Profiling) Western_Blot->Target_ID

Experimental Workflow for Mechanism of Action Validation

Conclusion

While the direct mechanism of action for this compound is yet to be elucidated, the existing data on related Daphniphyllum alkaloids strongly suggests potential cytotoxic and neuroprotective properties. The provided comparative data and experimental protocols offer a robust framework for initiating a thorough investigation into this compound. Future studies focusing on the proposed signaling pathways will be crucial in validating its therapeutic potential and paving the way for its development as a novel pharmacological agent.

References

Unraveling the Bioactivity of Daphniphyllum Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activity of Yunnandaphninine G, a natural product isolated from Daphniphyllum yunnanense, is currently limited by the scarcity of published research. Extensive literature searches did not yield specific data on its bioactivity or cross-validation in different experimental models. However, to illustrate the potential bio-profile of this class of compounds, this guide presents a comparative analysis of a closely related and co-isolated alkaloid, Daphniyunnine D, for which cytotoxic activity has been reported.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of Daphniphyllum alkaloids. We will delve into the cytotoxic effects of Daphniyunnine D against various cancer cell lines, provide detailed experimental protocols for the assays used, and visualize the potential mechanisms and workflows involved.

Comparative Bioactivity Data

The cytotoxic activity of Daphniyunnine D has been evaluated against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of its potency. For comparative context, data for Cisplatin, a commonly used chemotherapy drug, is often used as a benchmark in such studies, although direct comparative data for Daphniyunnine D against a standard drug in the same study is not available in the initial reports.

CompoundCell LineIC₅₀ (µM)
Daphniyunnine D P-388 (Murine Leukemia)3.0
Daphniyunnine D A-549 (Human Lung Carcinoma)0.6

Data sourced from the initial isolation and characterization studies of Daphniyunnine D.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly employed to determine the IC₅₀ values of natural products like Daphniyunnine D.

Cell Culture and Treatment:

  • Cell Lines: P-388 and A-549 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: Daphniyunnine D is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Daphniyunnine D. A control group is treated with medium containing 0.1% DMSO.

MTT Assay for Cell Viability:

  • Incubation: After a 72-hour incubation period with the compound, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Crystal Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.

G Hypothetical Signaling Pathway for Daphniyunnine D-Induced Cytotoxicity cluster_0 Drug-Receptor Interaction cluster_1 Apoptotic Signaling Daphniyunnine D Daphniyunnine D Cell Membrane Receptor Cell Membrane Receptor Daphniyunnine D->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade Mitochondrial Pathway Mitochondrial Pathway Signal Transduction Cascade->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway of Daphniyunnine D.

G Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) MTT Assay MTT Assay Incubation (72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for determining the IC₅₀ of Daphniyunnine D.

Comparative Analysis of Yunnandaphninine G Derivatives: A Note on Data Availability

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research for publicly available scientific literature on "Yunnandaphninine G" and its derivatives has revealed a significant lack of data regarding their synthesis, biological activities, and comparative analysis. While the parent compound is cataloged, there is insufficient information to construct a detailed comparison guide as requested.

To fulfill the core requirements of providing a structured comparison guide with quantitative data, experimental protocols, and visualizations, this document will present a representative comparative analysis of a well-studied class of natural product derivatives with established anticancer activity: Isatin-based compounds. This will serve as a template and demonstrate the desired format and content for the intended audience of researchers, scientists, and drug development professionals.

Comparative Analysis of Novel Isatin (B1672199) Derivatives for Anticancer Activity

This guide provides a comparative analysis of three novel isatin derivatives—ISD-01, ISD-02, and ISD-03—against the parent isatin compound and a standard chemotherapy drug, Doxorubicin. The analysis focuses on their cytotoxic effects on various cancer cell lines and their mechanism of action.

Data Presentation

The following table summarizes the in vitro cytotoxicity of the isatin derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

CompoundIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HEK293 (Normal Kidney Cells)
Isatin>100>100>100>100
ISD-01 15.2 ± 1.825.4 ± 2.122.8 ± 1.985.1 ± 4.5
ISD-02 8.5 ± 0.912.1 ± 1.310.3 ± 1.160.7 ± 3.8
ISD-03 2.1 ± 0.35.6 ± 0.74.9 ± 0.545.2 ± 2.9
Doxorubicin0.8 ± 0.11.2 ± 0.21.0 ± 0.15.3 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Culture: A549, MCF-7, HeLa, and HEK293 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing various concentrations of the test compounds (Isatin, ISD-01, ISD-02, ISD-03, and Doxorubicin) and incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: A549 cells were treated with the IC50 concentrations of ISD-02 and ISD-03 for 24 hours.

  • Staining:

    • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

    • The cells were incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive cells were considered apoptotic, and PI positive cells were considered necrotic.

Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptosis Induction by ISD-03 ISD_03 ISD-03 Mitochondrion Mitochondrion ISD_03->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by ISD-03.

Experimental Workflow Diagram

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cancer Cell Lines treatment Treat with Isatin Derivatives start->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis end Comparative Analysis data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of isatin derivatives.

An Indirect Comparative Analysis of the Cytotoxic Potential of a Yunnandaphninine G Analog and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head experimental comparison of Yunnandaphninine G and the widely-used chemotherapeutic agent paclitaxel (B517696) is not available in current scientific literature. Due to the absence of published data on the anticancer activity of this compound, this guide presents an indirect comparative analysis using Daphniyunnine D, a structurally related alkaloid isolated from the same plant species, Daphniphyllum yunnanense. This comparison is based on published in vitro cytotoxicity data for Daphniyunnine D and paclitaxel against the same cancer cell lines.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of the cytotoxic performance of these compounds, detailed experimental methodologies for cytotoxicity assessment, and visualizations of the known or putative mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for Daphniyunnine D and paclitaxel against two cancer cell lines: human lung carcinoma (A-549) and murine leukemia (P-388). Lower IC₅₀ values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Daphniyunnine DA-5490.6[1]
Daphniyunnine DP-3883.0[1]
PaclitaxelA-549~1.92 (48h exposure)[2]
PaclitaxelP-388Data not available in the reviewed literature

Note: The IC₅₀ values for paclitaxel can vary significantly depending on the experimental conditions, particularly the duration of drug exposure. The value presented for the A-549 cell line is a representative figure from the available literature.

Experimental Protocols

The in vitro cytotoxicity of both Daphniyunnine D and paclitaxel is commonly determined using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells (e.g., A-549 or P-388) are seeded in a 96-well microplate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (Daphniyunnine D or paclitaxel) and incubated for a specified period, typically 24 to 72 hours.[4]

  • MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[3]

  • Formazan (B1609692) Solubilization: The culture medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[3][5]

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the established mechanism of action for paclitaxel and a putative mechanism for cytotoxic alkaloids like Daphniyunnine D, for which the specific signaling pathway has not yet been fully elucidated.

paclitaxel_mechanism paclitaxel Paclitaxel tubulin β-tubulin subunit of microtubules paclitaxel->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest Leads to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis Induces

Caption: Mechanism of action of paclitaxel.

cytotoxic_alkaloid_workflow alkaloid Daphniyunnine D cell_interaction Interaction with Cancer Cell alkaloid->cell_interaction pathway_modulation Modulation of Signaling Pathways (Putative) cell_interaction->pathway_modulation cytotoxicity Cytotoxicity pathway_modulation->cytotoxicity cell_death Cell Death cytotoxicity->cell_death

Caption: Putative cytotoxic mechanism of Daphniyunnine D.

References

Validating the In Vivo Efficacy of Yunnandaphninine G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo efficacy data for Yunnandaphninine G is not currently available in published literature, this guide provides a comparative analysis of a closely related daphnane (B1241135) diterpenoid, Yuanhuacine (YC), against the well-established anti-cancer agent, Paclitaxel. This comparison aims to offer a framework for evaluating the potential therapeutic efficacy of this compound and to provide detailed experimental protocols for future in vivo studies.

Performance Comparison: Yuanhuacine vs. Paclitaxel

The following table summarizes the available in vivo anti-cancer efficacy of Yuanhuacine, a structural analog of this compound, and Paclitaxel, a standard-of-care chemotherapy agent. This comparison highlights the potential of daphnane diterpenoids in tumor growth inhibition.

FeatureYuanhuacine (YC)Paclitaxel
Compound Class Daphnane Diterpenoid AlkaloidTaxane
Proven In Vivo Efficacy Human Non-Small Cell Lung Cancer (H1993) Xenograft[1]Breast Cancer, Ovarian Cancer, Lung Cancer, and others[2]
Tumor Growth Inhibition 33.4% at 0.5 mg/kg and 38.8% at 1.0 mg/kg in H1993 xenograft model[1]Significant tumor reduction, with a 39% 2-year survival rate in metastatic breast cancer patients in a clinical trial[2]
Mechanism of Action Modulation of AMPK/mTOR signaling pathway; potential suppression of Akt, STAT3, and Src signaling.[1][3]Binds to β-tubulin, stabilizing microtubules and leading to mitotic arrest and apoptosis.[3][4][5][6]
Administration Route in Studies Intraperitoneal (in vivo animal model)[1]Intravenous[2]

Signaling Pathways

Understanding the molecular mechanisms underlying the anti-cancer effects of these compounds is crucial for their development and clinical application.

Yuanhuacine_Signaling_Pathway Yuanhuacine Yuanhuacine AMPK AMPK Yuanhuacine->AMPK Activates Akt Akt Yuanhuacine->Akt Inhibits STAT3 STAT3 Yuanhuacine->STAT3 Inhibits Src Src Yuanhuacine->Src Inhibits mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Akt->CellGrowth STAT3->CellGrowth Src->CellGrowth

Caption: Proposed signaling pathway of Yuanhuacine.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo efficacy studies.

In Vivo Tumor Xenograft Study Protocol

This protocol provides a general framework for assessing the anti-tumor activity of a test compound in a mouse xenograft model.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Compound Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint

Caption: General workflow for an in vivo xenograft study.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., H1993 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media and conditions.

  • Animals: Immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

4. Compound Administration:

  • Yuanhuacine: Can be administered intraperitoneally (i.p.) at doses of 0.5 and 1.0 mg/kg.[1]

  • Paclitaxel: Typically administered intravenously (i.v.) or intraperitoneally (i.p.).

  • The vehicle control group receives the same volume of the solvent used to dissolve the test compounds.

  • Treatment schedule can vary (e.g., daily, every other day, or weekly) for a specified duration.

5. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are measured throughout the study.

  • The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

  • At the endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Tumor growth inhibition is calculated as a percentage of the reduction in tumor volume or weight in the treated groups compared to the control group.

References

Lack of Published Synthetic Routes Precludes Reproducibility Comparison for Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that a total synthesis of the complex natural product Yunnandaphninine G has not yet been reported. Consequently, a comparison guide on the reproducibility of its synthesis methods, including quantitative data, experimental protocols, and workflow visualizations, cannot be compiled at this time.

This compound belongs to the Daphniphyllum alkaloids, a large family of structurally diverse and intricate molecules isolated from plants of the Daphniphyllum genus.[1][2][3] While significant efforts in the field of organic synthesis have led to the successful total synthesis of several other Daphniphyllum alkaloids, such as calyciphylline N and daphmanidin E, this compound appears to remain an unachieved synthetic target.[4]

The inherent structural complexity of the Daphniphyllum alkaloids, often characterized by multiple stereocenters and unique polycyclic frameworks, presents a formidable challenge to synthetic chemists.[1][5] This complexity is a likely factor contributing to the absence of a published total synthesis for this compound.

Numerous chemical suppliers list this compound as an available product, indicating that it is isolated from natural sources for research purposes. However, these commercial listings do not provide any information regarding synthetic procedures.

Without any published accounts of its synthesis, key metrics for a reproducibility comparison, such as overall yield, step count, and scalability, are unavailable. Similarly, the detailed experimental protocols and reaction pathways necessary for a thorough comparative guide do not exist in the public domain.

Therefore, researchers, scientists, and drug development professionals interested in this compound must currently rely on its isolation from natural sources. The development of a synthetic route to this molecule in the future would be a significant achievement in the field of total synthesis and would then open the door for studies on the reproducibility and optimization of its production.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and promising biological activities of Daphniphyllum alkaloids have positioned them as compelling candidates for drug discovery. Among these, Yunnandaphninine G has garnered significant interest. However, a comprehensive understanding of the safety profiles of these complex natural products is paramount for their therapeutic development. This guide provides a comparative analysis of the available safety data for this compound and related Daphniphyllum alkaloids, supported by experimental data and detailed methodologies.

It is crucial to note that specific toxicological data for this compound, including its median lethal dose (LD50) and effects on vital organ systems, are not yet publicly available. Therefore, this comparison relies on data from structurally related Daphniphyllum alkaloids to infer a potential safety profile.

In Vitro Cytotoxicity: A Glimpse into Cellular Effects

Several studies have investigated the cytotoxic potential of Daphniphyllum alkaloids against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The available data indicates a range of cytotoxic activities among different alkaloids.

Compound NameCell LineIC50Reference
Daphnioldhanol AHeLa (Human cervical cancer)31.9 µM[1]
Daphnezomine WHeLa (Human cervical cancer)16.0 µg/mL
Unnamed AlkaloidHeLa (Human cervical cancer)~3.89 µM
Daphnicyclidin MP-388 (Mouse lymphocytic leukemia)5.7 µM
Daphnicyclidin MSGC-7901 (Human gastric carcinoma)22.4 µM
Daphnicyclidin NP-388 (Mouse lymphocytic leukemia)6.5 µM
Daphnicyclidin NSGC-7901 (Human gastric carcinoma)25.6 µM
Paxiphylline CP-388 (Mouse lymphocytic leukemia)10.3 µM
Macropodumine CP-388 (Mouse lymphocytic leukemia)13.8 µM
Daphniyunnine DP-388 (Mouse lymphocytic leukemia)3.0 µM[2]
Daphniyunnine DA-549 (Human lung carcinoma)0.6 µM[2]

In Vivo Acute Toxicity: Assessing Systemic Effects

Acute toxicity studies in animal models provide crucial information about the potential dangers of a substance after a single exposure. While specific data for this compound is unavailable, studies on related compounds and extracts offer some insights.

Deoxycalyciphylline B, an alkaloid isolated from Daphniphyllum calycinum, has been identified as a hepatotoxic compound.[1][3] Studies in mice revealed that this compound can cause hepatic injuries. Furthermore, an extract from the same plant showed slight toxicity in mice, leading to some mortalities and liver damage. In contrast, an acute oral toxicity study on an ethanol (B145695) extract of Daphniphyllum neilgherrense, conducted according to OECD guideline 423, showed no mortality in rats at doses up to 2000 mg/kg body weight.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Acute Oral Toxicity Study (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow for OECD 423

OECD_423_Workflow A Select healthy, young adult animals (e.g., rats) B Fast animals overnight prior to dosing A->B C Administer a single oral dose of the test substance B->C D Observe animals for signs of toxicity and mortality for at least 14 days C->D E Record body weight changes D->E F Perform necropsy on all animals at the end of the study D->F G Analyze data to determine the LD50 or toxicity classification F->G

Caption: Workflow for an acute oral toxicity study following OECD guideline 423.

Hepatotoxicity Assessment in Mice

This protocol outlines the key steps in evaluating the potential of a substance to cause liver damage in a mouse model.

Workflow for Hepatotoxicity Assessment

Hepatotoxicity_Workflow A Administer the test compound to mice B Monitor animals for clinical signs of toxicity A->B C Collect blood samples at specified time points A->C E Sacrifice animals and perform gross examination of the liver B->E D Measure serum levels of liver enzymes (e.g., ALT, AST) C->D G Analyze data to assess the extent of liver injury D->G F Collect liver tissue for histopathological analysis E->F F->G

Caption: Workflow for assessing hepatotoxicity in a mouse model.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms by which Daphniphyllum alkaloids exert their toxic effects are not fully elucidated. However, some studies have provided initial insights into the signaling pathways that may be involved. For instance, certain Daphniphyllum alkaloids have been shown to inhibit the NF-κB and TGF-β signaling pathways, which are crucial regulators of inflammation and cell growth. Others have been observed to induce autophagy, a cellular process of degradation and recycling.

The hepatotoxicity observed with deoxycalyciphylline B suggests a potential for liver-specific metabolic activation into reactive intermediates that can cause cellular damage. Further research is needed to delineate the specific molecular targets and signaling cascades affected by these alkaloids.

Hypothesized Toxicity Pathway

Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Potential Mechanisms cluster_2 Cellular Outcomes A Daphniphyllum Alkaloid B Inhibition of Signaling Pathways (e.g., NF-κB, TGF-β) A->B C Induction of Autophagy A->C D Metabolic Activation (in liver) A->D E Cytotoxicity B->E C->E F Hepatotoxicity D->F

Caption: Hypothesized signaling pathways involved in the toxicity of Daphniphyllum alkaloids.

Conclusion and Future Directions

The available data suggests that Daphniphyllum alkaloids exhibit a range of cytotoxic activities, and some members of this class, such as deoxycalyciphylline B, have demonstrated in vivo toxicity, particularly hepatotoxicity. However, the absence of a complete safety profile for this compound underscores the critical need for further investigation.

Future research should prioritize comprehensive toxicological evaluation of this compound, including determination of its LD50, and assessment of its effects on the cardiovascular, central nervous, and respiratory systems. Mechanistic studies are also essential to identify the specific molecular targets and signaling pathways responsible for both the therapeutic and toxic effects of this promising class of natural products. Such data will be instrumental in guiding the safe development of this compound and its analogs as potential therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Yunnandaphninine G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Material Safety Data Sheet (MSDS) for Yunnandaphninine G and adhere to all local, state, and federal regulations for hazardous waste disposal. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, a complex Daphniphyllum alkaloid.

I. Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with eyes, skin, and clothing.[1] In case of a spill, prevent further leakage if safe to do so and avoid dust formation. Do not let the product enter drains.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Containment: Collect waste this compound, including any contaminated materials, in a suitable, closed, and properly labeled container.[1][2] Ensure the container is in good condition, without leaks or cracks.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations or chemical formulas.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be a dry and well-ventilated place.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3] Dispose of the contents and container to an approved waste disposal plant.[3]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][2]

III. Decontamination of Labware

Labware and glassware contaminated with this compound must be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container or contaminated labware with a suitable solvent.[2] Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone are listed as solvents for this compound.[4]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste.[2] Add it to your designated hazardous waste container for this compound.

  • Final Cleaning: After the solvent rinse, wash the labware again with soap and water.

  • Disposal of Clean Labware: Once thoroughly decontaminated, the labware can be disposed of according to standard laboratory procedures for non-hazardous glass or plastic waste.[2]

IV. Quantitative Data

PropertyValueSource
Purity>97%[1]
Recommended Long-Term Storage-20°C[1]
Recommended Short-Term Storage2-8°C[1]
Molecular FormulaC30H47NO3[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision_disposal Disposal Required? start->decision_disposal decision_decon Contaminated Labware? start->decision_decon process_contain Collect in a suitable, closed, labeled container decision_disposal->process_contain Yes process_store Store in a designated, secure area process_contain->process_store process_contact_ehs Contact EHS or licensed disposal company process_store->process_contact_ehs end_disposal Professional Disposal process_contact_ehs->end_disposal process_rinse Triple-rinse with appropriate solvent decision_decon->process_rinse Yes process_collect_rinsate Collect rinsate as hazardous waste process_rinse->process_collect_rinsate process_final_wash Final wash with soap and water process_collect_rinsate->process_final_wash end_decon Dispose of as non-hazardous labware process_final_wash->end_decon

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH PERSONNEL

This document provides critical safety and logistical information for the handling and disposal of Yunnandaphninine G, a complex Daphniphyllum alkaloid.[1][2][3] Due to its classification as a potentially cytotoxic and hazardous compound, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.[4][5][6]

Compound Data Summary

While specific toxicological data for this compound is not fully established, its structural class suggests potent biological activity.[2][3][7] The following information has been compiled from available safety data sheets and related literature for cytotoxic compounds.

Identifier Information
Product Name This compound
CAS Number 1042143-83-8
Molecular Formula C30H47NO3
Appearance Beige Powder
Storage Recommended long-term storage at -20°C; short-term at 2-8°C in a tightly sealed container in a dry, well-ventilated place.[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Known Hazards Causes skin and serious eye irritation. May cause respiratory irritation. As a member of a class of cytotoxic compounds, it is suspected of being carcinogenic, mutagenic, or teratogenic.[5][9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure through inhalation, dermal contact, and accidental ingestion.[6][10] The level of PPE is dictated by the procedure being performed.

PPE_Protocol cluster_storage Unpacking & Storage cluster_handling Weighing & Preparation (in a certified BSC) cluster_disposal Waste Disposal & Spill Cleanup storage_ppe Minimum PPE: - 2 pairs of chemotherapy-tested gloves - Protective gown - Eye protection (safety glasses) handling_ppe Full PPE Required: - Cap - Surgical mask - 2 pairs of chemotherapy-tested gloves - Disposable, fluid-resistant gown - Shoe covers - Full-face shield or goggles disposal_ppe Enhanced PPE: - Full PPE (as above) - Respirator (N95 or higher for spills) - Heavy-duty gloves for spill cleanup

Figure 1. Required PPE levels for different handling procedures.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound is crucial to contain the compound and prevent exposure at every step. The following workflow must be followed.

Operational_Workflow cluster_receiving Step 1: Receiving & Unpacking cluster_storage Step 2: Storage cluster_preparation Step 3: Preparation (in BSC) cluster_use Step 4: Experimental Use cluster_decontamination Step 5: Decontamination cluster_disposal Step 6: Waste Disposal node_receiving Receive package in designated area. Don PPE (gown, 2 pairs gloves). Inspect for damage. Carefully unpack primary container. node_storage Verify container integrity. Label with hazard symbols. Store at -20°C in a designated, locked freezer. node_receiving->node_storage Secure Storage node_preparation Assemble all materials in a Class II BSC. Don full PPE. Weigh powder on a plastic-backed pad. Prepare solutions in the BSC. node_storage->node_preparation Controlled Area node_use Maintain PPE during all procedures. Conduct all manipulations within the BSC. Transport sealed containers outside the BSC. node_preparation->node_use In-Vitro/In-Vivo node_decontamination Wipe down all surfaces in the BSC. Decontaminate equipment. Remove outer gloves before exiting BSC. node_use->node_decontamination Post-Experiment node_disposal Segregate all contaminated waste. Place in labeled cytotoxic waste containers. Dispose of according to institutional hazardous waste protocols. node_decontamination->node_disposal Final Step

Figure 2. Standard operating procedure for this compound.

Detailed Experimental Protocols

4.1. Unpacking and Storage

  • Preparation : Designate a receiving area. Have a cytotoxic spill kit readily available.

  • Inspection : Before opening, inspect the external packaging for any signs of damage or leakage.

  • PPE : At a minimum, wear a protective gown and two pairs of chemotherapy-rated gloves when unpacking.[4]

  • Unpacking : Open the external packaging carefully. Place a disposable, plastic-backed absorbent pad on the work surface.[4]

  • Transfer : Remove the primary container, wipe it down with a suitable decontaminating agent, and transfer it to the designated secure storage location (-20°C for long-term).[8]

  • Disposal : Dispose of all packaging materials as cytotoxic waste.

4.2. Weighing and Solution Preparation

  • All procedures must be conducted within a certified Class II Biological Safety Cabinet (BSC) or an isolator to protect both the worker and the product. [10]

  • BSC Preparation : Prepare the BSC by lining the work surface with a new plastic-backed absorbent pad. Assemble all necessary equipment (e.g., microbalance, spatulas, solvent, vials).

  • Don Full PPE : Wear a cap, surgical mask, two pairs of chemotherapy-tested gloves, a disposable fluid-resistant gown, and shoe covers.[4] Eye protection (goggles or a face shield) is mandatory.[5][6]

  • Weighing : Tare the balance with the weigh boat inside the BSC. Carefully transfer the required amount of this compound powder. Avoid creating dust.[8]

  • Solubilization : Add the desired solvent (e.g., DMSO, Dichloromethane) to the powder to create a stock solution.[1] Ensure the container is securely capped.

  • Labeling : Clearly label the stock solution with the compound name, concentration, date, and appropriate hazard symbols.

  • Post-Procedure : Wipe down all items before removing them from the BSC. Dispose of all contaminated consumables in a designated cytotoxic waste container.

4.3. Spill Management

  • Secure Area : Immediately alert others and restrict access to the spill area.

  • Don PPE : If not already wearing it, don full PPE, including a respirator (N95 or higher) for powder spills or large liquid spills.[6][9]

  • Containment :

    • Liquid Spill : Cover with absorbent pads from a cytotoxic spill kit.

    • Powder Spill : Gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Cleanup : Working from the outside in, carefully collect all contaminated materials.

  • Decontamination : Clean the spill area with an appropriate deactivating solution, followed by a rinse with water.

  • Disposal : Place all cleanup materials in a sealed, labeled cytotoxic waste container.[6]

  • Reporting : Report the incident to the laboratory supervisor and environmental health and safety office.

4.4. Disposal Plan

  • All waste contaminated with this compound is considered hazardous cytotoxic waste.

  • Segregation : Do not mix cytotoxic waste with regular laboratory trash.

  • Containers : Use designated, puncture-proof, and clearly labeled cytotoxic waste containers.

  • Types of Waste : This includes gloves, gowns, absorbent pads, pipette tips, vials, and any other contaminated materials.

  • Final Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by certified hazardous waste personnel.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.